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Core Science & Biosynthesis

Foundational

2,2-Diethyltetrahydropyran-4-amine Hydrochloride: A Next-Generation Sterically Hindered Scaffold for Medicinal Chemistry

Executive Summary In modern drug discovery, balancing lipophilicity, metabolic stability, and target affinity is a persistent challenge. As a Senior Application Scientist, I frequently utilize the tetrahydropyran (THP) r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, balancing lipophilicity, metabolic stability, and target affinity is a persistent challenge. As a Senior Application Scientist, I frequently utilize the tetrahydropyran (THP) ring as a privileged bioisostere for piperidine and cyclohexane to modulate these properties [1]. However, unhindered THP rings often suffer from cytochrome P450 (CYP450)-mediated α-oxidation. 2,2-Diethyltetrahydropyran-4-amine hydrochloride (CAS: 2940943-80-4) emerges as a specialized solution to this problem. By incorporating a bulky gem-diethyl substitution adjacent to the ethereal oxygen, this building block provides profound steric shielding and conformational locking, making it an invaluable fragment for lead optimization [2].

This technical guide dissects the structural rationale, physicochemical properties, and self-validating synthetic protocols required to effectively deploy this scaffold in drug development workflows.

Structural Rationale & Causality in Drug Design

The architectural design of 2,2-diethyltetrahydropyran-4-amine hydrochloride is driven by strict structure-activity relationship (SAR) causality [3]. Every functional group serves a precise pharmacological and chemical purpose:

  • The Tetrahydropyran (THP) Core: Acts as a bioisostere for piperidine. By replacing the basic nitrogen of piperidine with an oxygen atom, the THP ring eliminates basicity-driven hERG channel liabilities while maintaining a similar spatial footprint. It also acts as a hydrogen bond acceptor, lowering the overall LogP compared to a cyclohexane analog.

  • The 2,2-Diethyl (Gem-Diethyl) Substitution: This is the critical differentiating feature. The bulky ethyl groups exert the Thorpe-Ingold effect, severely restricting the conformational flexibility of the ring and locking it into a thermodynamically stable chair conformation. Furthermore, this steric bulk acts as a physical shield, blocking CYP450 enzymes from accessing the C2 position, thereby preventing oxidative metabolism (ring opening or lactone formation).

  • The Hydrochloride Salt Form: Free aliphatic amines of this molecular weight (157.26 g/mol ) are typically volatile oils prone to atmospheric oxidation (forming N-oxides) and degradation. Conversion to the hydrochloride salt (193.72 g/mol ) yields a highly stable, crystalline powder that ensures precise stoichiometric weighing and long-term shelf stability for high-throughput screening (HTS) libraries.

LogicMap Core 2,2-Diethyltetrahydropyran-4-amine HCl THP Tetrahydropyran Ring Core->THP GemDiethyl 2,2-Diethyl Substitution Core->GemDiethyl Amine 4-Amine Group Core->Amine Salt Hydrochloride Salt Core->Salt Effect1 Bioisostere for Piperidine (Reduces hERG liability) THP->Effect1 Effect2 Steric Shielding (Prevents CYP450 oxidation) GemDiethyl->Effect2 Effect3 Conformational Locking (Favors specific binding pose) GemDiethyl->Effect3 Effect4 Versatile Coupling Vector (Amidation, SNAr) Amine->Effect4 Effect5 Enhanced Stability & Solubility (Prevents oxidation) Salt->Effect5

Logical mapping of structural modifications to their resulting pharmacological properties.

Quantitative Data & Specifications

To ensure reproducibility across synthetic campaigns, the baseline physicochemical parameters of the compound must be strictly defined. Table 1 summarizes the critical data points for the hydrochloride salt and its free base counterpart.

Table 1: Physicochemical Properties

PropertyValue
Compound Name 2,2-Diethyltetrahydropyran-4-amine hydrochloride
IUPAC Name 2,2-diethyloxan-4-amine;hydrochloride
CAS Registry Number 2940943-80-4 (HCl Salt) / 1343895-89-5 (Free Base)
Molecular Formula C9H20ClNO
Molecular Weight 193.72 g/mol
Physical State Solid (Crystalline Powder)
Hydrogen Bond Donors 3 (R-NH3+)
Hydrogen Bond Acceptors 1 (Ether Oxygen)

Self-Validating Experimental Protocols

Trustworthiness in chemical synthesis requires self-validating systems. A protocol should not rely on blind faith; it must incorporate In-Process Controls (IPCs) that prove causality at each step [4]. Below are the optimized workflows for synthesizing the compound and subsequently utilizing it in parallel synthesis.

Protocol A: Reductive Amination & Hydrochloride Salt Formation

This protocol details the conversion of 2,2-diethyltetrahydro-4H-pyran-4-one to the target amine salt. Sodium cyanoborohydride (NaBH3CN) is explicitly chosen over sodium borohydride (NaBH4) because NaBH3CN is stable at the slightly acidic pH (pH ~6.0) required for imine formation, preventing the premature reduction of the starting ketone.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2,2-diethyltetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous methanol (0.2 M). Add ammonium acetate (10.0 eq) and stir at 25°C for 2 hours.

  • IPC Gate 1 (Self-Validation): Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Causality Check: Do not proceed until the ketone mass (M+H = 157) is completely replaced by the imine/enamine intermediate. This prevents the accumulation of unreacted starting material, which would complicate final crystallization.

  • Reduction: Once imine formation is confirmed, cool the mixture to 0°C. Add NaBH3CN (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Free Base Extraction: Quench the reaction with 1N NaOH to reach pH 10 (neutralizing the cyanoborohydride and ensuring the amine is in its free base form). Extract with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude free base.

  • Salt Formation: Dissolve the crude free base in minimal anhydrous diethyl ether. Dropwise, add a 4.0 M solution of HCl in 1,4-dioxane (1.2 eq) at 0°C. A white precipitate will immediately form.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford 2,2-diethyltetrahydropyran-4-amine hydrochloride as a pure crystalline solid.

SynthWorkflow Start 2,2-Diethyltetrahydro-4H-pyran-4-one Step1 Imine Formation (NH4OAc, MeOH, 25°C) Start->Step1 Reagents added Step2 Reduction (NaBH3CN, pH 6.0) Step1->Step2 In situ conversion Intermediate Free Base Extraction (DCM/H2O, pH 10) Step2->Intermediate IPC: LC-MS check Step3 Salt Formation (HCl in 1,4-Dioxane) Intermediate->Step3 Organic phase isolated Product 2,2-Diethyltetrahydropyran-4-amine HCl Step3->Product Crystallization

Experimental workflow for the synthesis and isolation of the target hydrochloride salt.

Protocol B: Amide Coupling in Parallel Synthesis

When utilizing this scaffold in library synthesis, the steric bulk of the gem-diethyl group induces a rigid chair conformation. While the 4-amine is equatorial, the overall molecular volume requires highly efficient coupling reagents to overcome transition state energy barriers. HATU is selected over traditional carbodiimides (like EDCI) because the HOAt leaving group generated by HATU forms a highly reactive ester intermediate that rapidly accelerates aminolysis.

Step-by-Step Methodology:

  • Activation: In a 2-dram vial, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • IPC Gate 2 (Self-Validation): Observe the solution. The addition of DIPEA should produce a distinct yellow color, indicating the formation of the active HOAt ester. Causality Check: If the solution remains colorless, the acid is not activated, and adding the amine will result in failure.

  • Coupling: Add 2,2-diethyltetrahydropyran-4-amine hydrochloride (1.1 eq) to the activated mixture. Stir at room temperature for 4 hours.

  • Monitoring: The yellow color should gradually fade as the active ester is consumed by the amine. Confirm completion via LC-MS.

  • Purification: Purify directly via reverse-phase preparative HPLC to isolate the final amide product.

Conclusion

The integration of 2,2-diethyltetrahydropyran-4-amine hydrochloride into a medicinal chemistry program provides a distinct advantage in overcoming metabolic liabilities associated with traditional cyclic amines. By understanding the causality between its sterically hindered structure and its chemical reactivity, scientists can leverage this building block to design highly stable, efficacious drug candidates.

References

  • Journal of Medicinal Chemistry. "Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment." ACS Publications. URL: [Link]

Exploratory

2,2-Diethyltetrahydropyran-4-amine Hydrochloride (CAS: 1343895-89-5 / 2940943-80-4): A Strategic Building Block in Modern Medicinal Chemistry

Executive Summary In contemporary drug discovery, the pursuit of novel chemical space relies heavily on the strategic functionalization of privileged scaffolds. 2,2-Diethyltetrahydropyran-4-amine (free base CAS: 1343895-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the pursuit of novel chemical space relies heavily on the strategic functionalization of privileged scaffolds. 2,2-Diethyltetrahydropyran-4-amine (free base CAS: 1343895-89-5; hydrochloride salt CAS: 2940943-80-4) represents a highly specialized, sterically hindered lipophilic amine[1][2]. By integrating a gem-diethyl substitution onto the classical tetrahydropyran (THP) ring, this building block offers medicinal chemists a powerful tool to modulate pharmacokinetics, enhance metabolic stability, and enforce rigid conformational geometries in lead optimization campaigns.

This technical guide provides an in-depth analysis of the structural rationale behind this specific molecule, alongside field-proven, self-validating synthetic protocols for its integration into active pharmaceutical ingredients (APIs).

Structural Rationale & Physicochemical Profiling

The Tetrahydropyran (THP) Bioisostere

The tetrahydropyran ring is one of the most frequently reported three-dimensional ring systems in marketed drugs, second only to the phenyl ring when two-dimensional structures are included[3]. It serves as an excellent bioisostere for piperidines and cyclohexanes, offering a stable ring structure capable of acting as a hydrogen bond acceptor[4]. Marketed drugs, such as the chemotherapeutic agent Eribulin, rely heavily on the THP framework for target engagement and solubility[5].

Causality of the 2,2-Diethyl Substitution

While the unsubstituted THP ring is valuable, the addition of a gem-diethyl group at the 2-position introduces three critical pharmacological advantages:

  • Metabolic Shielding: The ethereal oxygen of a THP ring is susceptible to cytochrome P450 (CYP)-mediated α -oxidation, which can lead to ring-opening and rapid clearance. The bulky diethyl groups provide severe steric hindrance, effectively shielding the oxygen and drastically increasing the biological half-life of the molecule[6].

  • Conformational Locking: The steric bulk of the gem-diethyl group forces the THP ring into a highly rigid chair conformation. This locks the 4-amino group into a predictable vector (typically equatorial to minimize 1,3-diaxial interactions), which is crucial for maximizing binding affinity in deep protein pockets (e.g., aspartyl proteases or kinases)[6].

  • Lipophilicity Tuning: The addition of four carbon atoms increases the overall lipophilicity (LogP) of the amine, enhancing blood-brain barrier (BBB) penetration and cellular membrane permeability without introducing highly reactive functional groups.

Physicochemical Summary
PropertyValueClinical / Synthetic Significance
Chemical Name 2,2-Diethyltetrahydro-2H-pyran-4-amineCore scaffold nomenclature.
CAS Number 1343895-89-5 (Base) / 2940943-80-4 (HCl)Sourcing identifiers[1][2].
Molecular Formula C 9​ H 19​ NO (Base) / C 9​ H 20​ ClNO (HCl)Determines mass for LC-MS tracking.
Molecular Weight 157.26 g/mol (Base) / 193.72 g/mol (HCl)Low MW allows for downstream elaboration.
H-Bond Donors 1 (as secondary amine after coupling)Favorable for Lipinski's Rule of 5.
H-Bond Acceptors 2 (THP Oxygen + Amine/Amide Nitrogen)Facilitates kinase hinge-binding interactions.

Synthetic Utility & Workflow Integration

The primary utility of 2,2-diethyltetrahydropyran-4-amine lies in its ability to act as a nucleophile in various coupling reactions. However, due to the steric bulk of the THP system, standard reaction conditions often require optimization. The workflow below illustrates the three primary pathways for derivatizing this building block into viable lead compounds.

G BB 2,2-Diethyltetrahydropyran-4-amine (CAS: 1343895-89-5) RA Reductive Amination NaBH(OAc)3, DCE BB->RA AC Amide Coupling HATU, DIPEA, DMF BB->AC SN SNAr / Buchwald-Hartwig Ar-X, Base, Catalyst BB->SN Lead1 Alkyl Amine Derivative (Increased Basicity) RA->Lead1 Lead2 Amide Derivative (Metabolically Stable) AC->Lead2 Lead3 N-Aryl Derivative (Conformationally Rigid) SN->Lead3 Opt SAR Optimization & Biological Screening Lead1->Opt Lead2->Opt Lead3->Opt

Synthetic workflow for derivatizing 2,2-diethyltetrahydropyran-4-amine into lead compounds.

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed with built-in causality and self-validation steps.

Protocol A: Sterically Hindered Amide Coupling

Standard coupling agents like EDC/HOBt frequently fail or result in poor yields when reacting with bulky amines. This protocol utilizes HATU to overcome the steric hindrance of the 2,2-diethyl-THP system.

Materials: Carboxylic acid (1.0 eq), 2,2-Diethyltetrahydropyran-4-amine hydrochloride (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF (0.2 M concentration). Stir at room temperature for 10 minutes.

    • Causality: HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen in the pyridine ring of HOAt provides neighboring-group participation, drastically accelerating the acylation of the hindered amine.

  • Amine Addition: Add the 2,2-Diethyltetrahydropyran-4-amine hydrochloride, followed immediately by DIPEA.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It is strictly required to neutralize the HCl salt (CAS 2940943-80-4) and liberate the free amine without acting as a competing nucleophile against the activated ester.

  • Reaction & Validation: Stir at room temperature for 4–12 hours.

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the mass of the HOAt-active ester disappears and the target amide mass [M+H]+ is the dominant peak.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous LiCl (to extract the DMF), saturated NaHCO 3​ , and brine. Dry the organic layer over Na 2​ SO 4​ and concentrate under reduced pressure.

Protocol B: Reductive Amination

This protocol generates secondary amines, retaining the basicity of the nitrogen for interactions with acidic residues (e.g., Asp/Glu) in target proteins.

Materials: Aldehyde/Ketone (1.0 eq), 2,2-Diethyltetrahydropyran-4-amine hydrochloride (1.1 eq), DIPEA (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Glacial Acetic Acid (catalytic), Anhydrous DCE.

  • Iminium Formation: Combine the carbonyl compound and the amine hydrochloride in DCE (0.2 M). Add DIPEA to liberate the free base, followed by 1-2 drops of glacial acetic acid to adjust the pH to ~5.

    • Causality: The weakly acidic environment is critical. It protonates the carbonyl oxygen, accelerating nucleophilic attack by the bulky amine, and facilitates the dehydration step required to form the iminium intermediate.

  • Reduction: Add STAB portion-wise to the stirring solution.

    • Causality: STAB is specifically chosen over NaBH 4​ or NaCNBH 3​ . It is a mild reducing agent that selectively reduces the iminium ion without reducing the starting aldehyde/ketone, thereby preventing the formation of unwanted alcohol byproducts.

  • Reaction & Validation: Stir at room temperature for 12 hours.

    • Self-Validation: TLC (ninhydrin stain) should show the disappearance of the primary amine spot and the appearance of a new, secondary amine spot.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO 3​ to destroy excess STAB. Extract with Dichloromethane (DCM), dry over MgSO 4​ , and purify via flash chromatography.

Analytical Characterization

To verify the identity and purity of the synthesized derivatives, the following analytical signatures should be expected:

  • 1 H NMR (400 MHz, CDCl 3​ ): The gem-diethyl groups will present as distinct, overlapping multiplets in the 0.80–1.00 ppm range (methyls) and 1.20–1.60 ppm range (methylenes). Due to the locked chair conformation, the protons on the THP ring (positions 3 and 5) will be diastereotopic, presenting as distinct axial and equatorial signals with large geminal coupling constants ( J≈12−14 Hz). The proton at the 4-position (adjacent to the amine) will typically appear as a multiplet around 2.80–3.20 ppm.

  • LC-MS: The free amine (CAS 1343895-89-5) will show a prominent [M+H]+ peak at m/z 158.2.

References

  • National Institutes of Health (PMC). "Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box". NIH. Available at: [Link]

  • National Institutes of Health (PMC). "Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors". NIH. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of 2,2-Diethyltetrahydropyran-4-amine Hydrochloride in Small Molecule Drug Discovery

Executive Summary & Scientific Rationale As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by a common paradox: optimizing target binding affinity often leads to highly lipophilic,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by a common paradox: optimizing target binding affinity often leads to highly lipophilic, planar molecules that fail in vivo due to poor aqueous solubility and rapid metabolic clearance. To overcome this, modern medicinal chemistry heavily relies on the strategic incorporation of sp3 -rich, conformationally restricted aliphatic rings[1].

2,2-Diethyltetrahydropyran-4-amine hydrochloride (CAS: 2940943-80-4) represents a highly specialized, next-generation building block designed to solve these exact pharmacokinetic (PK) liabilities.

While the unsubstituted tetrahydropyran (THP) ring is a well-established bioisostere for cyclohexane and piperidine—used to enhance aqueous solubility and modulate lipophilicity[2]—the addition of the gem-diethyl motif at the 2-position fundamentally alters the molecule's pharmacological profile. The causality behind selecting this specific scaffold lies in three synergistic effects:

  • Steric Shielding & Metabolic Stability: The bulky gem-diethyl groups create a steric shield around the ether oxygen and adjacent carbons, significantly reducing susceptibility to oxidative metabolism by Cytochrome P450 (CYP) enzymes.

  • Optimized Lipophilic Ligand Efficiency (LLE): While a standard THP ring might lower logP too aggressively for targets requiring deep hydrophobic pocket engagement, the gem-diethyl substitution restores necessary lipophilicity while maintaining the hydrogen-bond acceptor properties of the ether oxygen.

  • Attenuation of Clearance: In the discovery of CGRP receptor antagonists (e.g., MK-3207), researchers demonstrated that replacing a gem-dimethyl group with a gem-diethyl group led to drastically reduced in vivo clearance and significantly improved oral bioavailability[3].

This building block is supplied as a hydrochloride salt to prevent amine oxidation during storage, ensure bench stability, and provide highly reproducible stoichiometry during parallel library synthesis. It has proven highly effective in the development of targeted kinase inhibitors, molecular glue degraders[4], and antimalarial Plasmepsin X inhibitors[5].

Physicochemical Profiling

Understanding the quantitative shift in physicochemical properties is critical for rational drug design. The table below summarizes the causal impact of moving from a traditional carbocycle to the highly substituted 2,2-diethyl-THP scaffold.

Table 1: Comparative Physicochemical Profile of Amine Bioisosteres

PropertyCyclohexylamineTetrahydropyran-4-amine2,2-Diethyltetrahydropyran-4-amine
Ring Classification CarbocycleHeterocycle (Ether)Sterically Hindered Heterocycle
Relative Lipophilicity (clogP) High (~1.5)Low (~0.5)Moderate-High (~1.8)
Hydrogen Bond Acceptors 011
Metabolic Liability (CYP450) High (Ring oxidation)Moderate (α-oxidation)Low (Steric blocking at C2)
Impact on Target Binding Baseline hydrophobicPolar interactionsDeep hydrophobic + Polar anchor
Primary PK Advantage None (Baseline)Improved aqueous solubilityExtended half-life & Oral Bioavailability

Experimental Workflows & Validation

G Hit Lead Scaffold (High Clearance, Poor Sol.) THP 2,2-Diethyl-THP-4-amine Integration Hit->THP Bioisosteric Replacement Amide Amide Coupling (HATU, DIPEA, DMF) THP->Amide Acyl/Heteroaryl Electrophiles RedAm Reductive Amination (STAB, AcOH, DCE) THP->RedAm Aldehyde/Ketone Electrophiles ADME ADME & PK Profiling (CYP Stability, Oral Bioavailability) Amide->ADME IPC: LC-MS >95% RedAm->ADME IPC: LC-MS >95% Candidate Optimized Clinical Candidate (High LLE, Low Clearance) ADME->Candidate In Vivo Validation

Workflow for integrating 2,2-diethyltetrahydropyran-4-amine into lead optimization.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs).

Protocol A: High-Throughput Amide Coupling (Kinase Inhibitor Synthesis)

Objective: Couple 2,2-diethyltetrahydropyran-4-amine HCl to a heteroaryl carboxylic acid core.

Scientific Causality: We utilize HATU as the coupling reagent because the THP-4-amine can adopt a chair conformation where 1,3-diaxial interactions slightly hinder the nucleophilicity of the amine. HATU provides the fast kinetics required to overcome this. N,N-Diisopropylethylamine (DIPEA) is used at exactly 3.0 equivalents: 1.0 eq to liberate the free base from the HCl salt, 1.0 eq to deprotonate the carboxylic acid, and 1.0 eq to maintain a highly basic environment for active ester formation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve the heteroaryl carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add DIPEA (3.0 mmol, 522 µL) followed by HATU (1.1 mmol, 418 mg). Stir the mixture at room temperature (20 °C) for 15 minutes to pre-form the active HOAt ester. Visual cue: The solution typically transitions to a pale yellow color.

  • Amine Addition: Add 2,2-diethyltetrahydropyran-4-amine hydrochloride (1.1 mmol, ~213 mg) in one portion.

  • Reaction & IPC: Stir the reaction at room temperature. Self-Validation Step: After 1 hour, sample 5 µL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS. The active ester mass should be fully consumed, replaced by the product mass.

  • Workup: If LC-MS confirms >95% conversion, quench the reaction by adding 15 mL of saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica, gradient of 0-10% MeOH in DCM).

Protocol B: Reductive Amination (GPCR Ligand Library Generation)

Objective: Alkylate the amine via reaction with a target aldehyde to form a secondary amine.

Scientific Causality: Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride ( NaBH4​ ) because STAB is a mild reducing agent that will not prematurely reduce the aldehyde before the imine has formed. 1,2-Dichloroethane (DCE) is used as the solvent instead of DCM because its higher boiling point allows for mild heating if the sterically encumbered imine forms slowly. Acetic acid is added to catalyze the imine formation by protonating the carbonyl oxygen.

Step-by-Step Methodology:

  • Imine Formation: To a solution of the target aldehyde (1.0 mmol) and 2,2-diethyltetrahydropyran-4-amine hydrochloride (1.0 mmol) in anhydrous DCE (10 mL), add glacial Acetic Acid (1.0 mmol, 57 µL) and DIPEA (1.0 mmol, 174 µL) to liberate the free base.

  • Equilibration: Stir the mixture at room temperature for 2 hours. Self-Validation Step: Analyze an aliquot via LC-MS to confirm the disappearance of the aldehyde and the presence of the intermediate imine mass [M+H]+.

  • Reduction: Once imine formation is confirmed, cool the reaction to 0 °C in an ice bath. Add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes to control the mild exotherm.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 12 hours.

  • Workup: Quench the reaction carefully with 1N NaOH (10 mL) to break down boron complexes and free-base the newly formed secondary amine. Extract with DCM (3 x 15 mL).

  • Isolation: Dry the combined organic layers over MgSO4​ , concentrate, and purify via reverse-phase preparative HPLC to yield the highly pure target compound ready for in vitro ADME profiling.

References

  • [1] Tetrahydropyrans in Drug Discovery - PharmaBlock. Source: PharmaBlock. URL:

  • [2] The Versatile Precursor: A Technical Guide to Tetrahydro-4H-pyran-4-one in Drug Discovery - Benchchem. Source: Benchchem. URL:

  • [3] Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. Source: NIH/PubMed Central. URL:

  • [5] Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362. Source: NIH/PubMed Central. URL:

  • [4] Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders. Source: Journal of Medicinal Chemistry (ACS). URL:

Sources

Application

Application Note: A Robust Protocol for the N-Acylation of Sterically Hindered 2,2-Diethyltetrahydropyran-4-amine Hydrochloride

Abstract The formation of amide bonds via N-acylation is one of the most fundamental and frequently performed transformations in medicinal chemistry and drug development.[1][2] This application note provides a detailed,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The formation of amide bonds via N-acylation is one of the most fundamental and frequently performed transformations in medicinal chemistry and drug development.[1][2] This application note provides a detailed, field-proven protocol for the N-acylation of 2,2-Diethyltetrahydropyran-4-amine hydrochloride, a sterically hindered secondary amine. The protocol addresses the intrinsic challenges associated with this substrate, namely its reduced nucleophilicity due to steric hindrance and its formulation as a hydrochloride salt. We present a comprehensive methodology using a standard acyl chloride under basic conditions, complete with mechanistic insights, a visual workflow, a troubleshooting guide, and critical safety information to ensure reliable and high-yielding synthesis of the target N-acyl amide products.

Introduction and Mechanistic Principles

N-acylated compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1][3] The reaction typically proceeds through a nucleophilic acyl substitution mechanism.[4][5][6] The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride.[7][8] This forms a transient tetrahedral intermediate, which subsequently collapses to expel a leaving group (e.g., chloride), yielding the stable amide product.

A critical aspect of this reaction is the management of the acid byproduct, typically hydrogen chloride (HCl), which is generated stoichiometrically.[9] This acid readily protonates any unreacted amine, converting it into a non-nucleophilic ammonium salt and effectively halting the reaction.[9][10] Therefore, the addition of a base is essential to act as an acid scavenger.[10][11]

The substrate , 2,2-Diethyltetrahydropyran-4-amine hydrochloride, presents two specific challenges:

  • Steric Hindrance: The bulky 2,2-diethyl substitution on the tetrahydropyran ring can impede the approach of the amine's lone pair to the acylating agent, potentially slowing the reaction rate.[12][13] To overcome this, a highly reactive acylating agent like an acyl chloride is preferred over a less reactive acid anhydride.[8][11]

  • Hydrochloride Salt Form: The starting material is an ammonium salt, meaning the amine is already protonated and non-nucleophilic. A sufficient quantity of base must be used not only to scavenge the HCl produced during the reaction but also to deprotonate the starting material, liberating the free amine in situ. This necessitates the use of at least two equivalents of base.

This protocol is designed to address these challenges directly, ensuring a successful and efficient acylation.

Visualized Reaction and Workflow

General Reaction Scheme

sub 2,2-Diethyltetrahydropyran-4-amine HCl p1 sub->p1 acyl Acyl Chloride (R-COCl) acyl->p1 base Base (e.g., NEt3) base->p1 prod N-Acyl-2,2-diethyltetrahydropyran-4-amine salt Base·HCl Salt p2 p1->p2     DCM, 0°C to RT p2->prod p2->salt

Caption: General N-acylation reaction.

Detailed Experimental Workflow

G start Start: Reagents & Glassware setup 1. Reaction Setup - Dissolve amine HCl in anhydrous DCM. - Add Triethylamine (>2.2 eq). - Stir under N2 atmosphere. start->setup cool 2. Cooling - Place flask in an ice/water bath (0 °C). setup->cool addition 3. Acyl Chloride Addition - Add acyl chloride (1.1 eq) dropwise  via syringe over 10-15 min. cool->addition reaction 4. Reaction - Allow to warm to room temperature. - Stir for 2-16 hours. - Monitor by TLC. addition->reaction workup 5. Aqueous Workup - Quench with water. - Separate layers. - Wash organic phase with:  a) 1M HCl  b) Sat. NaHCO3  c) Brine reaction->workup purify 6. Purification - Dry organic layer (Na2SO4). - Filter and concentrate. - Purify via flash chromatography  or recrystallization. workup->purify product Final Product: Pure N-Acylated Amine purify->product

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

Materials and Equipment
  • Reagents:

    • 2,2-Diethyltetrahydropyran-4-amine hydrochloride (1.0 eq)

    • Acyl chloride of choice (e.g., Acetyl chloride, Propionyl chloride) (1.1 - 1.2 eq)

    • Triethylamine (NEt₃), distilled (2.2 - 2.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Deionized Water

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • TLC plates (Silica gel 60 F₂₅₄)

    • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

  • Equipment:

    • Round-bottom flask with stir bar

    • Septa and needles/syringes

    • Inert gas line (Nitrogen or Argon)

    • Ice/water bath

    • Magnetic stirrer

    • Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

    • Rotary evaporator

    • Flash chromatography setup

Reagent Stoichiometry (Example Calculation)

This table provides an example for the N-acetylation on a 5 mmol scale.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
2,2-Diethyltetrahydropyran-4-amine HCl193.721.05.0969 mg
Acetyl Chloride78.501.15.5432 mg (0.39 mL)
Triethylamine (NEt₃)101.192.512.51.27 g (1.74 mL)
Anhydrous Dichloromethane (DCM)---25 mL
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 2,2-Diethyltetrahydropyran-4-amine hydrochloride (1.0 eq).

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous DCM (approx. 0.2 M concentration relative to the amine).

    • Add triethylamine (2.5 eq) via syringe. Stir the resulting slurry for 15-20 minutes at room temperature to ensure complete deprotonation of the amine salt.

  • Acylation:

    • Cool the flask in an ice/water bath to 0 °C.

    • Slowly add the acyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes. A white precipitate of triethylammonium chloride will form.

    • After the addition is complete, stir the reaction at 0 °C for an additional 30 minutes.

  • Reaction Monitoring:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Let the reaction stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Workup:

    • Once the reaction is complete, quench by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove excess triethylamine).

      • Saturated NaHCO₃ solution (to neutralize any remaining acid).

      • Brine (to remove residual water).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.

Safety Precautions

  • Acyl Chlorides: Acyl chlorides are corrosive, lachrymatory (tear-inducing), and react violently with water and other protic solvents.[14] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]

  • Solvents: Dichloromethane is a volatile and potentially harmful solvent. All operations should be conducted within a fume hood.

  • Exothermicity: The acylation reaction is exothermic. Maintaining proper temperature control by cooling the reaction mixture and adding the acyl chloride slowly is crucial to prevent runaway reactions.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Incomplete deprotonation of the amine hydrochloride. 2. Hydrolysis of the acyl chloride. 3. Insufficient reaction time.1. Ensure at least 2.2 equivalents of a dry, tertiary base are used. 2. Use anhydrous solvent and reagents. Ensure glassware is oven-dried. 3. Allow the reaction to run longer (up to 24h) and monitor by TLC.
Multiple Products/Spots on TLC 1. Impure starting materials. 2. Side reactions due to excess heat.1. Check the purity of starting materials. 2. Maintain a low temperature (0 °C) during the addition of the acyl chloride.
Difficulty in Purification Co-elution of product with unreacted starting material or byproducts.Adjust the polarity of the chromatography eluent. If the product is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.

Conclusion

This application note details a reliable and robust protocol for the N-acylation of the sterically challenging substrate 2,2-Diethyltetrahydropyran-4-amine hydrochloride. By utilizing a reactive acyl chloride and a sufficient excess of a non-nucleophilic base to both liberate the free amine and scavenge the acid byproduct, high yields of the desired amide can be achieved. The provided step-by-step methodology, along with the troubleshooting guide and safety information, serves as a valuable resource for researchers in organic synthesis and drug discovery.

References

  • Mastering Chemistry Help. (2013). Acylation of amines.
  • Helgen, C., & Bochet, C. G. (2005). The Mechanism of Photoinduced Acylation of Amines by N-Acyl-5,7-dinitroindoline as Determined by Time-Resolved Infrared Spectroscopy. Organic Letters. Available at: [Link]

  • A Level Chemistry. (n.d.). Acylation Mechanism.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • NV Pubhouse. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology.
  • Brainly. (2024). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Available at: [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • ResearchGate. (2025). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Available at: [Link]

  • Bode, J. W., et al. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available at: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Available at: [Link]

  • Bode, J. W., et al. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters. Available at: [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation in combinatorial chemistry. Arkivoc. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • PubMed. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Available at: [Link]

  • Kim, K., & Le, K. (1999). Two Efficient N-Acylation Methods Mediated by Solid-Supported Reagents for Weakly Nucleophilic Heterocyclic Amines. Synlett. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of N-acylated amines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Available at: [Link]

  • MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis.
  • ARKIVOC. (n.d.). N-Acylation in combinatorial chemistry.
  • Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. Available at: [Link]

  • KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Available at: [Link]

  • Study Mind. (2022). Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry). Available at: [Link]

  • Chemguide. (n.d.). The reaction of acid anhydrides with water, alcohols and phenol. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for crude 2,2-Diethyltetrahydropyran-4-amine;hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges of purifying crude 2,2-Diethyltetrahydropyran-4-amine hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges of purifying crude 2,2-Diethyltetrahydropyran-4-amine hydrochloride (CAS: 2940943-80-4).

This guide abandons generic templates in favor of a problem-first, causality-driven approach. Here, you will find the mechanistic reasoning behind each protocol, self-validating experimental steps, and targeted troubleshooting FAQs to ensure high-yield, high-purity recovery of your target compound.

Section 1: Physicochemical Profiling

Before selecting a purification strategy, you must understand the physical properties of the target molecule. The tetrahydropyran ring provides moderate polarity, while the diethyl substitutions increase lipophilicity. The hydrochloride salt form drastically alters its solubility profile compared to the free base[1].

Table 1: Target Compound Properties

PropertyValue / Characteristic
Compound Name 2,2-Diethyltetrahydropyran-4-amine hydrochloride
CAS Registry Number 2940943-80-4
Chemical Formula C9H20ClNO
Physical State (Free Base) Colorless to pale yellow liquid[2]
Physical State (HCl Salt) Off-white to white crystalline solid
Solubility (HCl Salt) Soluble in Water, Methanol, hot Ethanol[1]
Solubility (Free Base) Soluble in Dichloromethane, Ethyl Acetate, Diethyl Ether
pKa (Estimated) ~10.0 - 10.5 (Typical for aliphatic amines)

Section 2: Purification Workflows & Logical Relationships

The choice of purification depends entirely on your impurity profile. Use the decision tree below to select the appropriate methodology.

PurificationWorkflow Crude Crude Amine HCl Assess Assess Impurity Profile Crude->Assess Freebase Freebasing & Extraction (Removes polar impurities) Assess->Freebase High Salt Load Recryst Recrystallization (Removes organic impurities) Assess->Recryst High Organic Load OrgPhase Organic Phase (Free Amine) Freebase->OrgPhase Pure Pure Amine HCl Recryst->Pure Resalt Re-salting (HCl in Ether) OrgPhase->Resalt Resalt->Pure

Fig 1. Decision tree for purifying crude 2,2-diethyltetrahydropyran-4-amine hydrochloride.

Section 3: Core Methodologies

Method A: Acid-Base Extraction (Freebasing) and Re-precipitation

Best for: Crude mixtures heavily contaminated with inorganic salts, polar byproducts, or unreacted highly polar starting materials.

AcidBaseLogic Salt Amine HCl (Aq) Water Soluble Base Add NaOH (pH > 11) Salt->Base FreeAmine Free Amine (Org) Lipophilic Base->FreeAmine Acid Add HCl gas Protonation FreeAmine->Acid PureSalt Pure Amine HCl Precipitates Acid->PureSalt

Fig 2. Logical mechanism of acid-base extraction for amine hydrochloride purification.

Step-by-Step Protocol:

  • Dissolution: Suspend the crude 2,2-diethyltetrahydropyran-4-amine hydrochloride in deionized water (approx. 10 mL/g).

  • Basification: Slowly add 2M NaOH under continuous stirring until the aqueous phase reaches pH 11-12.

    • Mechanistic Rationale: The pKa of the conjugate acid is ~10. Raising the pH at least one unit above the pKa ensures >90% deprotonation. This converts the water-soluble salt into the lipophilic free base[3].

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 10 mL/g).

    • Self-Validation Check: Spot the aqueous layer on a TLC plate and stain with ninhydrin. The absence of a purple/pink spot confirms complete extraction of the amine.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes, then filter.

    • Mechanistic Rationale: Removing trace water is critical. Residual water will dissolve the newly formed HCl salt during the re-salting phase, drastically lowering your yield.

  • Re-salting: Cool the organic filtrate to 0°C in an ice bath. Slowly add a stoichiometric excess of 2M HCl in diethyl ether dropwise.

    • Mechanistic Rationale: The free amine is soluble in the organic phase, but the newly formed hydrochloride salt is highly polar and insoluble in non-polar ether, forcing instantaneous precipitation[4].

  • Isolation: Filter the resulting white precipitate under vacuum, wash with cold diethyl ether, and dry under high vacuum.

Method B: Solvent-Antisolvent Recrystallization

Best for: Crude mixtures containing structurally similar organic impurities where chemical transformation (changing pH) is unnecessary[5].

Step-by-Step Protocol:

  • Dissolution: Place the crude salt in a round-bottom flask. Add the minimum amount of boiling ethanol required to completely dissolve the solid.

    • Mechanistic Rationale: Crystallization depends primarily on solubility relationships increasing markedly with temperature. Ethanol is an ideal primary solvent for polar amine hydrochlorides.

  • Decolorization (Optional): If the solution is dark, add 5% w/w activated charcoal (Norit), boil for 5 minutes, and perform a hot filtration through a Celite pad.

    • Mechanistic Rationale: High molecular weight impurities and transition metals selectively adsorb onto the highly porous surface of the carbon particles.

  • Antisolvent Addition: Keep the solution near boiling and add ethyl acetate dropwise until the solution becomes faintly turbid. Add a single drop of ethanol to clear the turbidity.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature, then transfer to a 4°C refrigerator for 2 hours.

    • Self-Validation Check: The formation of distinct, well-defined crystals (rather than a fine powder or oil) indicates a successful, slow nucleation process that excludes impurities from the crystal lattice.

  • Isolation: Collect the crystals via vacuum filtration, wash with ice-cold ethyl acetate, and dry under vacuum[4].

Section 4: Troubleshooting & FAQs

Q1: My amine hydrochloride is "oiling out" instead of crystallizing during Method B. How do I fix this? A: Oiling out occurs when the compound separates as a liquid phase rather than a solid, often due to impurities lowering the melting point or cooling the solution too rapidly. Solution: Re-dissolve the oil by heating the mixture and adding a small amount of your primary solvent (ethanol). Cool the flask very slowly (e.g., insulate it in cotton or a warm water bath). If available, seed the solution with a pure crystal of 2,2-diethyltetrahydropyran-4-amine hydrochloride to force solid nucleation.

Q2: The recovered yield after recrystallization is extremely low (<30%). What went wrong? A: You likely used too much primary solvent, or the antisolvent ratio was insufficient, leaving the solution below the supersaturation limit. Solution: Concentrate the mother liquor under reduced pressure to recover the remaining product. In future runs, strictly adhere to using the absolute minimum amount of boiling solvent during the initial dissolution.

Q3: Can I use column chromatography to purify the hydrochloride salt directly? A: It is highly discouraged. Amine hydrochlorides streak severely on standard normal-phase silica gel due to strong secondary interactions with the acidic silanol groups. It is much more effective to use crystallization techniques[5]. If chromatography is absolutely necessary, freebase the compound first, run the column on the liquid free amine, and re-salt it afterward.

Q4: During the Acid-Base extraction (Method A), I evaporated a small aliquot of my organic layer and found a solid instead of an oil. Is this normal? A: No. The free base of tetrahydropyran-4-amine derivatives is typically a liquid at room temperature[2]. If you observe a solid, it indicates that inorganic salts or unreacted polar impurities have crossed over into your organic phase (likely due to an emulsion or insufficient phase separation). Wash your organic layer with brine before proceeding to the drying step.

References

  • US Patent Office. "Purification of secondary alkyl amines." US3864402A.
  • ACS Publications. "Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol." The Journal of Organic Chemistry. URL:[Link]

  • University of Calgary. "RECRYSTALLISATION." Laboratory Manual. URL:[Link]

  • University of Illinois. "Recrystallization and Crystallization." URL:[Link]

Sources

Optimization

Overcoming challenges in the stereoselective synthesis of aminotetrahydropyrans

Technical Support Center: Stereoselective Synthesis of Aminotetrahydropyrans Welcome to the Technical Support Center for the stereoselective synthesis of aminotetrahydropyrans (ATHPs). This resource is designed for resea...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereoselective Synthesis of Aminotetrahydropyrans

Welcome to the Technical Support Center for the stereoselective synthesis of aminotetrahydropyrans (ATHPs). This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these valuable heterocyclic scaffolds. ATHPs are privileged structures found in numerous bioactive molecules and pharmaceuticals, making their efficient and stereocontrolled synthesis a critical objective.[1][2][3]

This guide moves beyond simple protocols to explain the underlying principles governing stereoselectivity. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for planning a successful synthesis.

Q1: What are the primary strategies for constructing the aminotetrahydropyran core?

A1: The construction of the ATHP skeleton generally relies on a few powerful and convergent strategies, each with its own set of advantages and challenges:

  • Intramolecular Cyclization Reactions: These are the most common approaches and include:

    • Oxa-Michael Additions: An intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated system is a powerful method for forming the THP ring.[4][5] The stereochemical outcome is highly dependent on reaction conditions and substrate conformation.[6]

    • Prins Cyclizations: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde or ketone to form the THP ring, often creating multiple stereocenters in a single step.[1][3][7]

    • Transition Metal-Mediated Cyclizations: Catalysts, particularly those based on palladium, can activate alkenes for intramolecular attack by a hydroxyl group, offering a high degree of stereocontrol.[8]

  • Hetero-Diels-Alder Reactions: A [4+2] cycloaddition between a diene and an aldehyde or imine can rapidly build the core structure, though controlling stereoselectivity can be challenging.

  • Sequential C-H Functionalization: A newer approach involves starting with a simple ATHP core and sequentially functionalizing C-H bonds at different positions to build complexity. This can offer high stereoselectivity and atom economy.[2][9][10][11]

Q2: How do I choose between a kinetic and a thermodynamic approach to control diastereoselectivity?

A2: The choice depends on the relative stability of the desired diastereomer and the mechanism of the key cyclization step.

  • Kinetic Control: This is typically achieved at low temperatures with strong, non-equilibrating conditions. The product ratio is determined by the difference in activation energies of the competing transition states. This is often the preferred strategy for obtaining the less thermodynamically stable isomer. For instance, in many base-catalyzed oxa-Michael additions, the kinetically favored product arises from an early, reactant-like transition state.[6][12]

  • Thermodynamic Control: This is achieved by using reversible reaction conditions, such as higher temperatures or catalysts that can promote a retro-reaction (e.g., retro-oxa-Michael), allowing the product mixture to equilibrate to the most stable diastereomer.[12][13] This is ideal if your desired product is the most thermodynamically stable one. For example, acid-catalyzed Prins cyclizations often proceed under thermodynamic control to give the all-equatorial, cis-substituted product.[3]

Q3: What is the role of protecting groups in achieving stereoselectivity, beyond simply masking reactivity?

A3: Protecting groups are not just passive spectators; they are critical control elements that can profoundly influence the stereochemical outcome of a reaction.[14][15]

  • Steric Directing Groups: A bulky protecting group (e.g., a triisopropylsilyl ether or a Boc-protected amine) can block one face of a molecule, forcing an incoming reagent or a cyclization to occur from the less hindered face. This is fundamental to substrate-controlled stereoselectivity.

  • Conformational Locking: Certain protecting groups can lock the substrate into a specific chair-like or boat-like conformation, pre-organizing it for a highly selective cyclization. For example, the choice of protecting group on the nitrogen atom can influence the preferred transition state in an intramolecular Michael addition.

  • Electronic Effects: Protecting groups can alter the electronic nature of nearby functional groups, influencing reaction rates and transition state geometries.

  • Orthogonal Protection: In multi-step syntheses, using orthogonal protecting groups (e.g., Boc, which is acid-labile, and Fmoc, which is base-labile) allows for the selective deprotection and manipulation of one functional group while others remain protected.[14]

Part 2: Troubleshooting Guides

This section provides detailed, question-and-answer formatted guides for specific experimental problems.

Guide 1: Poor Diastereoselectivity in Intramolecular Oxa-Michael Additions

Q: My base-catalyzed intramolecular oxa-Michael cyclization is producing a nearly 1:1 mixture of diastereomers. How can I improve the selectivity for the desired isomer?

A: This is a common problem stemming from a small energy difference between the diastereomeric transition states. Here is a systematic approach to troubleshoot this issue.

The Causality: The stereoselectivity of the intramolecular oxa-Michael reaction is dictated by the preferred conformation of the acyclic precursor during the C-O bond-forming step. This typically involves competing chair-like transition states.[6] Factors like steric hindrance (A-strain, 1,3-diaxial interactions) and electronic effects determine which transition state is lower in energy.[6][16]

Troubleshooting Workflow:

G

Solutions & Protocols:

  • Lower the Reaction Temperature: This is the first and simplest variable to adjust. Reducing the temperature (e.g., from room temperature to -78 °C) will amplify the small energy differences between competing transition states, often leading to a significant improvement in selectivity.

  • Screen the Base/Catalyst: The nature of the base is critical. Under basic conditions, the reaction proceeds through a deprotonated alcohol (alkoxide). The counter-ion and steric bulk of the base can influence the transition state.

    • Kinetic Conditions: Use a strong, non-nucleophilic base to ensure rapid and irreversible deprotonation.

    • Organocatalysis: For asymmetric variants, bifunctional organocatalysts (e.g., thioureas, squaramides) can activate both the nucleophile and the Michael acceptor, creating a highly organized, chiral transition state.[5][17]

Catalyst/BaseTypical ConditionsRationale for UsePotential Pitfall
NaH, KH THF, 0 °C to RTStandard, strong non-nucleophilic bases.Can have low solubility; reactions can be heterogeneous.
LHMDS, KHMDS THF, -78 °CStrong, very bulky bases. Can enhance selectivity via steric interactions in the TS.Can act as a nucleophile in some cases; sensitive to moisture.
DBU, TBD CH₂Cl₂, RTOrganic superbases. Often give clean reactions under homogeneous conditions.[18]May not be strong enough for less acidic alcohols.
Chiral Phosphoric Acid Toluene, RTFor asymmetric cyclization, creates a chiral environment.[19]Background uncatalyzed reaction can lower enantioselectivity.
  • Vary the Solvent: The solvent can influence the aggregation state of the catalyst and the stability of charged intermediates or transition states.

    • Non-polar solvents (Toluene, Hexane): Tend to promote aggregation and may favor more organized transition states.

    • Polar aprotic solvents (THF, CH₂Cl₂): Good general-purpose solvents that solvate most species well.

    • Polar coordinating solvents (Acetonitrile): Can sometimes stabilize key intermediates, altering the reaction pathway.[1]

  • Substrate Modification: If the above methods fail, modifying the substrate is a powerful strategy.

    • Increase Steric Bias: Change a protecting group on the amine (e.g., from Boc to the bulkier Cbz) or on a nearby alcohol (e.g., from TBS to TIPS) to create a more significant steric differentiation between the two faces of the Michael acceptor.

Guide 2: Low or No Conversion in Prins Cyclization

Q: My Lewis acid-mediated Prins cyclization is sluggish, resulting in recovery of starting material or complex side products. What are the key parameters to optimize?

A: Failure in Prins cyclizations often points to issues with the generation or trapping of the key oxocarbenium ion intermediate.[1][3][4]

The Causality: The reaction is initiated by a Lewis or Brønsted acid activating an aldehyde, which is then attacked by the homoallylic alcohol. This forms an oxocarbenium ion, which is trapped intramolecularly by the alkene.[3] If the acid is too weak, the oxocarbenium ion doesn't form. If it's too strong or the reaction is too hot, side reactions like elimination or polymerization can dominate.[5]

Troubleshooting Decision Tree:

G

Solutions & Protocols:

  • Choice of Acid Catalyst: The activity of Lewis acids can vary dramatically. If a mild acid like InCl₃ or FeCl₃ is failing, consider moving to a stronger one.[1]

Lewis AcidTypical LoadingCommon SolventsKey Characteristics
FeCl₃, InCl₃ 10-20 mol%CH₂Cl₂, MeNO₂Mild, good for sensitive substrates.
BF₃·OEt₂ 1.1 eqCH₂Cl₂Stronger, common, but can promote side reactions.
SnCl₄ 1.1 eqCH₂Cl₂Very strong, effective but can be harsh. Often gives chlorinated products.[1]
TMSOTf, Sc(OTf)₃ 10 mol% - 1.1 eqCH₂Cl₂, Et₂OVery powerful oxophilic Lewis acids. Often the go-to for difficult cyclizations.[4][5]
  • Ensure Anhydrous Conditions: Lewis acids are readily hydrolyzed by trace water, which quenches the catalyst.

    • Protocol: Flame-dry all glassware under vacuum. Use freshly distilled solvents (e.g., CH₂Cl₂ over CaH₂). Add activated 4Å molecular sieves to the reaction mixture.

  • Temperature Control: Start all reactions at -78 °C and slowly warm if no conversion is observed. A common mistake is starting at too high a temperature, which leads to decomposition before the desired cyclization can occur.

Guide 3: Failure of Protecting Group Removal

Q: I am unable to deprotect the Boc group on my final aminotetrahydropyran without decomposing the molecule. What are some milder alternatives?

A: This is a classic challenge where the conditions required for deprotection are too harsh for the sensitive core structure. The THP ring, especially if substituted with electron-donating groups, can be sensitive to strong acids.

The Causality: Standard Boc deprotection uses strong acids like neat trifluoroacetic acid (TFA) or HCl in dioxane. These conditions can protonate the ring oxygen of the THP, leading to ring-opening or other rearrangements.

Solutions & Protocols:

  • Milder Acidic Conditions: Before abandoning the Boc group, try a range of milder acidic conditions.

ReagentSolventTemperatureNotes
20-50% TFA in CH₂Cl₂CH₂Cl₂0 °C to RTThe standard. If this causes decomposition, move to milder options.
4M HCl in DioxaneDioxane0 °C to RTAnother standard, but can be very harsh.
TMSOTf (cat.), 2,6-lutidine CH₂Cl₂0 °CCatalytic TMSOTf with a non-nucleophilic base can be very effective and mild.
Phosphomolybdic Acid (PMA) Water or MeCNRTAn example of a milder, water-tolerant acid catalyst that can be effective.[20]
  • Switch to an Orthogonally Stable Protecting Group: If mild acidolysis fails, the best long-term solution is to re-synthesize the precursor with a different amine protecting group that can be removed under non-acidic conditions.

    • Carbamate (Cbz) Group: Removed by hydrogenolysis (H₂, Pd/C), which is typically very mild and chemoselective, leaving the THP ring intact.

    • Fmoc Group: Removed under mild basic conditions (e.g., 20% piperidine in DMF), which is orthogonal to most acid-labile groups.[14]

References

  • G., D. & V., K. (2021). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. [Link]

  • Yadav, J. S., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. [Link]

  • Li, G., et al. (2024). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Organic Letters. [Link]

  • Conformational Control of Tetrahydropyran-based Hybrid Dipeptide Catalysts Improves Activity and Stereoselectivity. (n.d.). SciSpace. [Link]

  • B, G. J., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules. [Link]

  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. (2023). ResearchGate. [Link]

  • Enders, D., et al. (2015). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Organic Letters. [Link]

  • Yadav, J. S., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PMC. [Link]

  • Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. (2025). ResearchGate. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Protecting groups in organic synthesis + H2O. (n.d.). Self-Help Groups for Human Beings. [Link]

  • Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. (2025). PubMed. [Link]

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. (n.d.). White Rose eTheses Online. [Link]

  • Lee, K. (n.d.). Stereoselective Syntheses of Tetrahydropyrans. University of Pittsburgh. [Link]

  • El-Faham, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Protein & Peptide Letters. [Link]

  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. (2023). PubMed. [Link]

  • Recent advances in catalytic asymmetric synthesis. (2024). Frontiers in Chemistry. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Prins cyclization: Synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. (2015). ScienceDirect. [Link]

  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization. (2023). ACS Figshare. [Link]

  • Development of new methods in tetrahydropyran ring synthesis. (n.d.). DR-NTU, Nanyang Technological University. [Link]

  • Yadav, J. S., et al. (2008). The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis. [Link]

  • How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Volpe, C., et al. (2021). Strategies for the stereoselective synthesis of tetrahydropyrazolo[1,2‐a]‐pyrazole‐1,7‐diones. Advanced Synthesis & Catalysis. [Link]

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. (n.d.). CORE. [Link]

  • An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. (2024). MDPI. [Link]

  • Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. (2019). Journal of the American Chemical Society. [Link]

  • The Intramolecular Michael Reaction. (n.d.). Wiley Online Library. [Link]

  • Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. (2023). Journal of the American Chemical Society. [Link]

  • Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions. (n.d.). Semantic Scholar. [Link]

  • Michael Addition Reaction Mechanism. (2020). Chemistry Steps. [Link]

  • Exploiting retro oxa-Michael chemistry in polymers. (2023). SciSpace. [Link]

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Troubleshooting

Technical Support Center: Chiral Separation of Tetrahydropyran Enantiomers

Welcome to the Technical Support Center for the enantiomeric resolution of tetrahydropyran (THP) derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by explaini...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the enantiomeric resolution of tetrahydropyran (THP) derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by explaining the causality behind chromatographic behaviors. THP rings are ubiquitous in natural products and active pharmaceutical ingredients (APIs), but their conformational flexibility (chair/boat transitions) and frequent lack of strong chromophores make their chiral separation uniquely challenging.

This guide provides field-proven workflows, self-validating protocols, and mechanistic troubleshooting to ensure your method development is robust and scientifically sound.

Part 1: Method Development Logic & Workflow

The separation of THP enantiomers relies heavily on chiral stationary phases (CSPs) that utilize polysaccharide derivatives. Because many THP derivatives lack π -electrons, separation is driven primarily by hydrogen bonding and the precise steric fit of the THP ring into the chiral cavity of the polymer 1[1].

Mandatory Visualization: Chiral Method Development Workflow

Workflow A 1. Structural Profiling (Assess functional groups & UV activity) B 2. Select Chromatography Mode (SFC vs. NP-HPLC) A->B C 3. CSP Screening (Amylose vs. Cellulose Derivatives) B->C D 4. Modifier Optimization (MeOH, EtOH, IPA + Additives) C->D E Resolution > 1.5? D->E F Method Validation (Self-Validating Spike Test) E->F Yes G Troubleshooting (Temp, Additive, CSP Switch) E->G No G->C Change CSP G->D Change Modifier

Figure 1: Systematic method development and troubleshooting workflow for THP chiral separation.

Standard Operating Procedure: Primary Chiral Screening

To establish a self-validating system, follow this step-by-step methodology:

  • Sample Preparation: Dissolve the racemic THP derivative in a diluent matching the mobile phase (e.g., Hexane/Isopropanol 90:10) to a concentration of 1.0 mg/mL. Ensure complete dissolution to prevent localized precipitation on the column frit.

  • Column Selection: Install a panel of immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB, IC). Immobilized phases are crucial as they exhibit 2[2], allowing the use of "forbidden" solvents like THF or MTBE if solubility is an issue.

  • Mobile Phase Equilibration:

    • For NP-HPLC: Equilibrate with Hexane/Isopropanol (90:10 v/v) at 1.0 mL/min.

    • For SFC: Equilibrate with supercritical CO₂ containing 10% Methanol at 3.0 mL/min.

  • Detector Configuration: Set the UV detector to 3[3] of the ether oxygen, or activate an Evaporative Light Scattering Detector (ELSD).

  • Injection & Elution: Inject 5 µL of the racemate. Monitor for peak splitting and calculate resolution ( Rs​ ).

  • Self-Validation (Peak Identity): Spike the racemic mixture with a known enantiopure standard (e.g., the (S)-enantiomer) and reinject. The peak area of the corresponding enantiomer must increase proportionally. This self-validates the chiral recognition mechanism and definitively rules out achiral impurity interference.

Part 2: Quantitative Data & Selectivity Parameters

Understanding how mobile phase modifiers interact with both the analyte and the CSP is critical for rational method optimization.

Table 1: Modifier Effects on THP Enantioselectivity in Normal Phase / SFC

ModifierPolarity IndexH-Bonding CapabilityEffect on THP RetentionEffect on Selectivity ( α )
Methanol (MeOH) 5.1Strong donor/acceptorLowest retention time (fastest elution)Variable; can disrupt critical CSP-analyte H-bonds.
Ethanol (EtOH) 5.2Moderate donor/acceptorIntermediate retentionOften provides the optimal thermodynamic balance.
Isopropanol (IPA) 3.9Weak donor/strong acceptorHighest retention timeHigh selectivity due to enhanced steric bulk interaction.
Acetonitrile (ACN) 5.8Acceptor only (Dipole)Moderate retentionUnique selectivity for π -deficient THP rings.

Part 3: Troubleshooting Guide

Q: I am observing severe peak tailing for an amine-substituted tetrahydropyran derivative. How do I correct this? Causality: Basic nitrogen atoms on the THP ring undergo secondary, non-enantioselective ion-exchange interactions with residual, unendcapped silanol groups (Si-OH) on the silica support of the CSP. Solution: Introduce a basic additive to the mobile phase. Add 0.1% (v/v) Diethylamine (DEA) or Ethanolamine (ETA). These additives competitively bind to the acidic silanol sites, masking them from the analyte and restoring sharp, symmetrical peaks.

Q: My unfunctionalized THP shows no peaks on the UV chromatogram at 254 nm. What are my options? Causality: Unsubstituted tetrahydropyran rings inherently lack a conjugated π -electron system, resulting in negligible UV absorbance above 220 nm. Solution:

  • Shift the UV detection wavelength down to 210 nm[3].

  • Switch to universal detectors such as ELSD or Charged Aerosol Detection (CAD).

  • If using Gas Chromatography (GC), you can derivatize the compound. For example, converting lactones to4[4] enables excellent enantiomeric separation on cyclodextrin-coated capillary columns.

Q: Resolution is stuck at Rs​=1.0 despite changing the mobile phase modifier from IPA to Ethanol. What is the next logical step? Causality: The chiral cavity of the current CSP does not perfectly match the steric bulk of your specific THP enantiomers. Amylose forms a helical structure that may be too spacious or too tight for your specific derivative. Solution: Switch the stationary phase chemistry. Move from an amylose-based CSP to a cellulose-based CSP (e.g., Chiralcel OD-H)[2]. Cellulose derivatives possess a linear supramolecular structure, which drastically alters the steric environment and often resolves compounds that co-elute on amylose.

Part 4: Frequently Asked Questions (FAQs)

Q: Why is Supercritical Fluid Chromatography (SFC) increasingly preferred over HPLC for THP chiral separations? A: The causality lies in fluid dynamics. Supercritical CO₂ possesses5[5] compared to liquid solvents like hexane. This allows you to run at significantly higher mobile phase velocities (e.g., 3.0 - 5.0 mL/min) without a proportional increase in column backpressure. The result is faster equilibration and shorter analysis times without compromising chiral resolution.

Q: How does temperature affect the chiral separation of THP enantiomers? A: Chiral separation is a thermodynamically driven process dependent on the enthalpic differences ( ΔΔH ) between the transient diastereomeric complexes formed by the two enantiomers and the CSP. Lower temperatures generally increase the residence time of the analyte in the chiral cavity, amplifying these enthalpic differences. If resolution is marginal at 25°C, dropping the column compartment temperature to 15°C can often pull the peaks apart into a baseline separation.

References

  • Gas Chromatographic Enantiomeric Separation of 5-Alkanolides Contained in Coconut and Dairy Products Source: Taylor & Francis Online URL:[Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: National Institutes of Health (NIH) URL:[Link]

  • CHIRAL LC & SFC METHOD DEVELOPMENT Source: YMC Europe GmbH URL:[Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: Chromatography Online URL:[Link]

Sources

Optimization

Addressing matrix effects in LC-MS/MS analysis of 2,2-Diethyltetrahydropyran-4-amine;hydrochloride

Introduction: Welcome to the technical support center for the LC-MS/MS analysis of 2,2-Diethyltetrahydropyran-4-amine;hydrochloride. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for the LC-MS/MS analysis of 2,2-Diethyltetrahydropyran-4-amine;hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of bioanalysis for this polar compound. Due to its hydrophilic nature and amine functional group, 2,2-Diethyltetrahydropyran-4-amine is particularly susceptible to matrix effects, which can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[1][2] This document provides in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions to help you identify, understand, and mitigate these challenges effectively. Our approach is grounded in established bioanalytical principles and aligned with global regulatory expectations to ensure the integrity of your data.[3][4][5][6][7]

Troubleshooting Guide: Diagnosing & Resolving Matrix Effects

This section addresses common issues encountered during the analysis of 2,2-Diethyltetrahydropyran-4-amine. Each problem is followed by a diagnostic workflow and recommended solutions.

Problem 1: Poor Sensitivity & Low Analyte Response in Matrix Samples

You observe a significantly weaker signal for your analyte in plasma or serum samples compared to the signal in a pure solvent standard, even at the same concentration. This is a classic symptom of ion suppression.[8][9]

Causality: Ion suppression occurs when co-eluting molecules from the biological matrix compete with the analyte for ionization in the MS source.[1][8] For electrospray ionization (ESI), common culprits include phospholipids from cell membranes, salts from buffers, and other endogenous components that are not removed during sample preparation.[10] These interferences can disrupt the formation of charged droplets and reduce the efficiency of gas-phase ion formation for your target analyte.[1][11]

Diagnostic & Solution Workflow:

G start Start: Low Signal in Matrix infusion_exp Perform Post-Column Infusion Experiment? start->infusion_exp suppression_zone Identify Suppression Zone(s) in Chromatogram infusion_exp->suppression_zone Yes no_suppression No Significant Suppression Detected. Investigate other causes (e.g., source conditions, analyte stability). infusion_exp->no_suppression No analyte_elution Does Analyte Elute in Suppression Zone? suppression_zone->analyte_elution modify_chrom Modify Chromatography (e.g., Switch to HILIC, Adjust Gradient) analyte_elution->modify_chrom Yes improve_cleanup Improve Sample Cleanup (e.g., Implement SPE) analyte_elution->improve_cleanup Yes re_evaluate Re-evaluate Matrix Effect Post-Extraction Spike analyte_elution->re_evaluate No, but still suspect matrix effects modify_chrom->re_evaluate improve_cleanup->re_evaluate

Caption: Troubleshooting workflow for low analyte signal.

Recommended Solutions:

  • Optimize Sample Preparation: A simple protein precipitation is often insufficient for removing phospholipids and other polar interferences.[12] Transitioning to a more rigorous sample preparation technique is the most effective solution.

    • Solid-Phase Extraction (SPE): Use a mixed-mode or hydrophilic interaction-based SPE sorbent designed to retain polar compounds while allowing less polar interferences to be washed away. See the detailed protocol in the Method Development section.[13][14][15]

  • Modify Chromatographic Conditions: If your analyte co-elutes with a region of high matrix interference, altering the chromatography can resolve the issue.

    • Switch to HILIC: 2,2-Diethyltetrahydropyran-4-amine is an ideal candidate for Hydrophilic Interaction Liquid Chromatography (HILIC).[16][17][18] HILIC uses a polar stationary phase and a high organic mobile phase, which provides excellent retention for polar analytes that are poorly retained in reversed-phase. This often shifts the analyte's elution away from the early-eluting, highly polar matrix components.[19][20]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for mitigating matrix effects.[13][21] Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of suppression, allowing for an accurate analyte/IS ratio and reliable quantification.[22][23]

Problem 2: Inconsistent & Irreproducible Results for QC Samples

Your quality control (QC) samples show high variability (%CV > 15%) across a batch, even though your calibration curve looks acceptable.

Causality: This issue often points to sample-to-sample variation in the matrix composition. Different biological samples can have different levels of endogenous components, leading to varying degrees of ion suppression or enhancement for each sample.[13] An inadequate internal standard that does not behave exactly like the analyte will fail to compensate for this variability.

Recommended Solutions:

  • Implement a SIL-IS: If you are using an analog internal standard, switch to a stable isotope-labeled version of 2,2-Diethyltetrahydropyran-4-amine. An analog IS may have different extraction recovery, chromatographic retention, and ionization efficiency, making it unable to effectively track and correct for the analyte's variability.[22][23]

  • Standardize Sample Preparation: Ensure your sample preparation protocol is robust and consistently applied. Automated liquid handlers can improve precision over manual pipetting. A well-developed SPE method will provide cleaner extracts and reduce variability compared to protein precipitation.[24]

  • Evaluate Matrix-Matched Calibrators: Preparing your calibration standards and QC samples in the same biological matrix as your study samples is a regulatory requirement and helps to compensate for consistent matrix effects.[25] Ensure the lot of matrix used for calibrators is free of significant interferences.

In-Depth Method Development Strategies

Proactively addressing matrix effects during method development is more efficient than troubleshooting validated assays. Here are core strategies for building a robust method for 2,2-Diethyltetrahydropyran-4-amine.

The Foundational Role of the Internal Standard

For any regulated bioanalysis, a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard and is highly recommended.[13][22] A SIL-IS (e.g., with 13C or 2H labels) co-elutes with the analyte and experiences identical effects during extraction, chromatography, and ionization. This ensures that any signal suppression or enhancement affecting the analyte is mirrored by the IS, keeping the analyte-to-IS ratio constant and ensuring accurate quantification.[21]

Advanced Sample Preparation: A Comparative Overview

The choice of sample preparation is critical for minimizing matrix effects.[12] For a polar amine, the goal is to remove proteins, salts, and especially phospholipids.

Technique Mechanism Pros Cons Suitability for Analyte
Protein Precipitation (PPT) Protein denaturation with organic solvent (e.g., Acetonitrile).[26][27]Fast, simple, inexpensive.[26]Ineffective at removing phospholipids & salts ; high potential for ion suppression.[28][29]Low . Recommended only for early discovery or when high sensitivity is not required.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Can provide very clean extracts.Can be labor-intensive; requires optimization of pH and solvent; may have poor recovery for highly polar analytes.Moderate . Recovery can be challenging. Requires careful pH control to ensure the amine is in its neutral form for extraction into an organic solvent.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[30]Highly effective at removing proteins, salts, and phospholipids; high selectivity and concentration factor.[13][14]Higher cost; requires method development.High . The recommended approach. Mixed-mode cation exchange or HILIC SPE are ideal.[15][31]
Experimental Protocol: Mixed-Mode Cation Exchange SPE

This protocol is designed to retain the basic amine of the analyte while washing away neutral and acidic interferences.

Workflow Diagram:

SPE_Workflow cluster_steps SPE Protocol Steps s1 1. Condition (Methanol) s2 2. Equilibrate (Aqueous Buffer, e.g., Water) s1->s2 s3 3. Load (Pre-treated Sample, pH < pKa) s2->s3 s4 4. Wash 1 (Aqueous Acid, e.g., 0.1% Formic Acid) s3->s4 s5 5. Wash 2 (Organic Solvent, e.g., Methanol) s4->s5 s6 6. Elute (5% Ammonium Hydroxide in Methanol) s5->s6

Caption: Workflow for Mixed-Mode Cation Exchange SPE.

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 100 µL of plasma or serum with 200 µL of 2% phosphoric acid in water. This ensures the analyte's amine group (a base) is protonated (positively charged). Add your internal standard at this stage.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge. The protonated analyte will be retained by the negatively charged sorbent.

  • Wash Step 1 (Remove Polar Interferences): Wash the cartridge with 1 mL of 0.1 M hydrochloric acid or 2% formic acid.

  • Wash Step 2 (Remove Non-polar Interferences): Wash the cartridge with 1 mL of methanol. This will remove retained phospholipids.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte's charge, releasing it from the sorbent.

  • Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in a mobile phase-compatible solution (e.g., 90:10 Acetonitrile:Water with 0.1% formic acid) for HILIC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the difference between ion suppression and ion enhancement?

A1: Both are matrix effects that alter the ionization efficiency of an analyte.[32][33] Ion suppression is a decrease in signal intensity caused by co-eluting matrix components that interfere with the ionization process.[8][34] Ion enhancement is the opposite effect, where co-eluting components increase the analyte's signal, which can also lead to inaccurate results.[33] Suppression is generally more common.[25]

Q2: How can I quantitatively assess the matrix effect for my assay?

A2: A quantitative assessment should be performed during method validation as per regulatory guidelines like the ICH M10.[3][4][6][35] The most common approach is the post-extraction spike experiment.[10]

  • Protocol:

    • Extract at least 6 different lots of blank biological matrix (e.g., plasma) using your finalized sample preparation method.

    • Prepare two sets of samples:

      • Set A: Spike the extracted blank matrix with the analyte and internal standard at a known concentration (e.g., low and high QC levels).

      • Set B: Prepare neat solutions of the analyte and internal standard in the final reconstitution solvent at the exact same concentrations as Set A.

    • Analyze both sets and calculate the Matrix Factor (MF):

      • MF = (Peak Area in Set A) / (Peak Area in Set B)

    • Interpretation: An MF of 1.0 indicates no matrix effect. An MF < 1.0 indicates ion suppression, and an MF > 1.0 indicates ion enhancement. The %CV of the MF across the different lots should be ≤15%.

Q3: My analyte is very polar. Why is HILIC a better choice than reversed-phase chromatography?

A3: Reversed-phase chromatography uses a non-polar stationary phase and separates compounds based on hydrophobicity. Very polar compounds like 2,2-Diethyltetrahydropyran-4-amine have little interaction with the stationary phase and tend to elute very early, often with the solvent front and many polar matrix interferences.[16] HILIC, conversely, uses a polar stationary phase (like silica or amide) and a mobile phase with a high organic content.[17][18] This creates a water-enriched layer on the surface of the stationary phase, allowing polar analytes to partition into it and be retained.[19][20] This provides better retention and often separates the analyte from the bulk of early-eluting matrix components, reducing ion suppression.[12]

Q4: What are the key bioanalytical method validation parameters related to matrix effects?

A4: According to regulatory guidance from bodies like the FDA and the principles outlined in ICH M10, the key parameters are:[3][5][7][24][36][37]

  • Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. This is tested using multiple sources (lots) of blank matrix.[6]

  • Matrix Effect: A quantitative evaluation (as described in Q2) to assess the potential for ion suppression or enhancement from different lots of matrix.[6][11]

  • Accuracy and Precision: Evaluated using QC samples prepared in the same matrix as the study samples. Consistent performance of QCs demonstrates that the chosen method (including the internal standard) effectively controls for matrix-induced variability.[24]

References

  • bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24).
  • ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024, October 11).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab.
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10).
  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC.
  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4).
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • Matrix Effects in LC-MS: Challenges and Solutions.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12).
  • What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab.
  • HILIC - Dr. Maisch.
  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis - KCAS Bio. (2020, December 8).
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH.
  • E17-25: Intro to GLP Regulations and Bioanalytical Method Validation by LC-MS/MS.
  • Matrix effects in Protien Analysis by LC-MS Method - Longdom.org.
  • Protein Precipitation Method | Phenomenex. (2025, June 9).
  • Hydrophilic interaction chromatography - Wikipedia.
  • Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed. (2003, March 5).
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Understanding and Improving Solid-Phase Extraction | LCGC International. (2014, December 1).
  • What is Solid-Phase Extraction? - Phenomenex.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International.
  • Ion suppression (mass spectrometry) - Wikipedia.
  • When Should an Internal Standard be Used? - LCGC International. (2020, November 11).
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC.
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (2023, December 11).
  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. (2025, May 29).
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column - Obrnuta faza.
  • Supelco Guide to Solid Phase Extraction.
  • Ion suppression: a major concern in mass spectrometry - NRC Publications Archive. (2026, February 28).
  • Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International.
  • Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis - Benchchem.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. (2025, November 19).
  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method | LCGC International. (2020, November 12).
  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. (2024, November 6).

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Reference Data & Comparative Studies

Validation

2,2-Diethyltetrahydropyran-4-amine;hydrochloride vs. other tetrahydropyran derivatives in biological assays

Comparative Profiling of 2,2-Diethyltetrahydropyran-4-amine Hydrochloride vs. Standard THP Scaffolds in Kinase Inhibitor Discovery Executive Summary The tetrahydropyran (THP) ring has emerged as a privileged bioisostere...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Profiling of 2,2-Diethyltetrahydropyran-4-amine Hydrochloride vs. Standard THP Scaffolds in Kinase Inhibitor Discovery

Executive Summary

The tetrahydropyran (THP) ring has emerged as a privileged bioisostere for cyclohexane and piperidine in modern medicinal chemistry. By introducing a polar ether oxygen, THP scaffolds reduce lipophilicity and provide a hydrogen-bond acceptor, which frequently improves the aqueous solubility and pharmacokinetic profiles of drug candidates[1]. However, the specific substitution pattern around the THP ring—particularly at the 2-position adjacent to the oxygen—drastically alters the molecule's conformational dynamics, target binding affinity, and membrane permeability.

This guide provides an objective, data-driven comparison of 2,2-Diethyltetrahydropyran-4-amine hydrochloride (DETPA-HCl) against two foundational alternatives: the unsubstituted 4-Aminotetrahydropyran (4-ATHP) and the moderately substituted 2,2-Dimethyltetrahydropyran-4-amine (DMTPA) .

Structural Rationale: The Evolution of the THP Scaffold

In the development of kinase inhibitors (e.g., ATM, AXL, and JAK kinases) and antimalarial Plasmepsin X inhibitors, the THP-amine moiety is frequently utilized to occupy the solvent-exposed channel of the ATP-binding pocket[2][3].

  • 4-ATHP (Unsubstituted): While highly soluble, the exposed ether oxygen acts as a strong hydrogen-bond acceptor. This results in a high desolvation penalty when the molecule attempts to cross lipid bilayers or bind to lipophilic protein pockets, often leading to poor oral bioavailability.

  • DMTPA (2,2-Dimethyl): The introduction of gem-dimethyl groups provides moderate steric shielding to the ether oxygen. This restricts the ring's conformational flexibility, locking the amine vector into a favorable chair conformation while slightly increasing the partition coefficient (LogD).

  • DETPA (2,2-Diethyl): The gem-diethyl substitution provides maximal steric shielding of the oxygen. This dramatically lowers the desolvation penalty, drives passive membrane permeability, and allows the ethyl chains to project into adjacent hydrophobic sub-pockets within the kinase active site, significantly boosting Lipophilic Ligand Efficiency (LLE)[1][4].

Scaffold_Comparison A 4-ATHP (Unsubstituted) D High Polarity Low Permeability A->D B DMTPA (2,2-Dimethyl) E Balanced LogD Moderate Shielding B->E C DETPA (2,2-Diethyl) F High Lipophilicity Maximal Shielding C->F G Poor ADME Rapid Clearance D->G H Optimal LLE Good Efficacy E->H I High Permeability Strong Binding F->I

Fig 1. Impact of 2,2-alkyl substitution on THP-amine physicochemical and ADME profiles.

Comparative Biological Assays & Data Presentation

To objectively evaluate these scaffolds, we compare their performance across two critical preclinical dimensions: In Vitro Permeability and Kinase Target Binding .

Table 1: Physicochemical & Caco-2 Permeability Profiling

Causality: Caco-2 bidirectional assays are utilized to differentiate between passive transcellular permeability and active efflux (e.g., via P-glycoprotein). DETPA demonstrates superior apical-to-basolateral ( Papp​ ) flux because the diethyl groups shield the polar ether oxygen, increasing the overall lipophilicity (cLogP) necessary to traverse the lipid bilayer.

Compound ScaffoldMW (Free Base)cLogPpKa (Amine)Caco-2 Papp​ A→B ( 10−6 cm/s)Efflux Ratio (B→A / A→B)
4-ATHP 101.15-0.49.81.2 ± 0.34.5 (High Efflux)
DMTPA 129.200.79.68.5 ± 0.61.8 (Low Efflux)
DETPA 157.261.59.519.2 ± 1.11.1 (No Efflux)
Table 2: Kinase Target Binding (Model: ATM Kinase)

Causality: In kinase inhibitor design, simply increasing molecular weight can artificially inflate potency. Therefore, Lipophilic Ligand Efficiency (LLE = pIC50 - cLogP) is calculated. DETPA achieves the highest LLE because the ethyl groups displace high-energy water molecules in the hydrophobic pocket adjacent to the solvent channel, driving binding entropy[2].

Compound ScaffoldIC50 (nM)pIC50Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
4-ATHP 145.06.840.383.2
DMTPA 18.57.730.425.1
DETPA 6.28.210.455.8

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating strict internal quality controls.

Protocol A: Caco-2 Bidirectional Permeability Assay

Purpose: To quantify intestinal absorption potential and identify active efflux liabilities. Self-Validation Mechanism: Lucifer Yellow is co-incubated to verify monolayer integrity. A mass balance calculation ensures the compound is not lost to non-specific plastic binding or intracellular accumulation.

  • Cell Culture & Seeding: Seed Caco-2 cells (ATCC HTB-37) on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

  • Monolayer Integrity Check: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 400 Ω·cm² proceed.

  • Compound Preparation: Dissolve DETPA-HCl, DMTPA, and 4-ATHP in DMSO, then dilute into HBSS buffer (pH 7.4) to a final concentration of 10 µM (final DMSO < 1%). Causality: pH 7.4 is strictly maintained to mimic physiological intestinal pH, ensuring the amine's ionization state is biologically relevant.

  • Dosing (Bidirectional):

    • A→B (Absorptive): Add 200 µL of compound solution to the Apical chamber; add 600 µL of blank HBSS to the Basolateral chamber.

    • B→A (Secretory): Add 600 µL of compound solution to the Basolateral chamber; add 200 µL of blank HBSS to the Apical chamber.

  • Incubation & Sampling: Incubate at 37°C with 5% CO2 for 2 hours. Extract 50 µL aliquots from both chambers at t=0 and t=120 mins.

  • Internal Control Addition: Add Lucifer Yellow (100 µM) to the donor chambers. Post-assay, measure fluorescence in the receiver chamber. Validation Criteria: Lucifer Yellow Papp​ must be < 1×10−6 cm/s; Mass balance must be > 80%.

  • Quantification: Analyze samples via LC-MS/MS. Calculate apparent permeability ( Papp​ ) and Efflux Ratio.

Protocol B: TR-FRET Kinase Inhibition Assay

Purpose: To determine the IC50 of the THP-amine derivatives against a target kinase. Self-Validation Mechanism: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because the ratiometric readout (665 nm / 615 nm) inherently cancels out well-to-well volume variations and auto-fluorescence from the test compounds. The assay's robustness is validated by calculating the Z'-factor.

TR_FRET_Assay Kinase Target Kinase + ATP + Biotinylated Substrate Phospho Phosphorylated Substrate (Active Kinase) Kinase->Phospho Catalysis (No Inhibitor) Inhibitor THP-Amine Candidate (DETPA/DMTPA) Inhibitor->Kinase Binds ATP Pocket NoSignal Low TR-FRET Signal (Quantified Inhibition) Inhibitor->NoSignal Blocks Catalysis Detection Eu-Anti-Phospho Antibody + Streptavidin-APC Phospho->Detection Reagent Binding Signal High TR-FRET Signal (665 nm / 615 nm) Detection->Signal 340 nm Excitation

Fig 2. TR-FRET assay logic for validating THP-amine kinase inhibitors via ratiometric detection.

  • Reagent Preparation: Prepare a 2X Kinase/Substrate mix containing the recombinant kinase and biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of DETPA-HCl, DMTPA, and 4-ATHP in 100% DMSO. Transfer 100 nL of each to a 384-well low-volume pro-plate using an acoustic dispenser (Echo 550) to ensure precise nanoliter transfer.

  • Pre-Incubation: Add 5 µL of the 2X Kinase/Substrate mix to the assay plate. Centrifuge briefly and incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Km​ concentration for the specific kinase). Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt catalysis), Europium-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC).

  • Signal Acquisition: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET module (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm).

  • Data Processing: Calculate the TR-FRET ratio (665/615). Validation Criteria: Calculate the Z'-factor using DMSO (high signal) and a reference inhibitor like staurosporine (low signal). The assay is only valid if Z' > 0.6. Fit the data to a 4-parameter logistic curve to derive the IC50.

References

  • Source: benchchem.
  • Source: pharmablock.
  • Source: acs.
  • Source: acs.

Sources

Comparative

A Comparative Analysis of Synthetic Routes to Aminotetrahydropyrans: A Guide for Drug Discovery Professionals

The tetrahydropyran (THP) motif is a cornerstone in medicinal chemistry, frequently appearing in the structures of natural products and pharmacologically active compounds.[1] The introduction of an amino group to this sc...

Author: BenchChem Technical Support Team. Date: March 2026

The tetrahydropyran (THP) motif is a cornerstone in medicinal chemistry, frequently appearing in the structures of natural products and pharmacologically active compounds.[1] The introduction of an amino group to this scaffold further enhances its utility, providing a handle for molecular diversification and modulation of physicochemical properties. Consequently, the development of efficient and stereoselective methods for the synthesis of aminotetrahydropyrans is of paramount importance to the drug discovery process.[1][2] This guide provides a comparative analysis of several prominent synthetic strategies, offering insights into their underlying principles, practical applications, and relative merits.

Direct C-H Functionalization: A Modern Approach to Substituted Aminotetrahydropyrans

A recent and powerful strategy for the synthesis of highly substituted aminotetrahydropyrans involves the sequential functionalization of C-H bonds.[3][4][5] This approach, exemplified by the work of Kang et al., utilizes a palladium(II)-catalyzed stereoselective γ-methylene C-H arylation of a simple aminotetrahydropyran precursor, followed by an α-alkylation or arylation of the primary amine.[1][3][4][5]

Reaction Pathway and Mechanism

The process is initiated by a Pd(II)-catalyzed stereoselective γ-methylene C–H arylation of an aminotetrahydropyran. This is followed by a subsequent α-alkylation or arylation of the primary amine to yield highly substituted aminotetrahydropyrans.[1][3][4][5] The initial γ-C–H arylation demonstrates compatibility with a range of aryl iodides, affording products in moderate to good yields.[3][4][5] The subsequent α-functionalization proceeds with high diastereoselectivity.[3][4]

G cluster_0 Step 1: Pd(II)-Catalyzed γ-C-H Arylation cluster_1 Step 2: α-C-H Functionalization Aminotetrahydropyran Aminotetrahydropyran γ-Arylated Intermediate γ-Arylated Intermediate Aminotetrahydropyran->γ-Arylated Intermediate Pd(OAc)2, Ligand, Ar-I, 120-130 °C Disubstituted Aminotetrahydropyran Disubstituted Aminotetrahydropyran γ-Arylated Intermediate->Disubstituted Aminotetrahydropyran Quinone-mediated chemistry, Alkyl/Aryl Halide

Caption: Sequential C-H functionalization for disubstituted aminotetrahydropyrans.

Performance and Scope

This methodology provides access to a diverse library of C3- and C5-functionalized chiral aminotetrahydropyran derivatives.[1] The reaction is compatible with a variety of aryl iodides, including those with different electronic properties and substituent positions, as well as heteroaryl iodides.[1]

Substrate (Aryl Iodide)Yield of γ-Arylation (%)
4-Iodoanisole78
1-Iodo-4-nitrobenzene65
3-Iodopyridine62
6-Iodoquinoline55

Data synthesized from Kang et al.[1]

Experimental Protocol: Pd(II)-Catalyzed γ-C-H Arylation
  • To a sealed tube, add aminotetrahydropyran (1.0 mmol, 1.0 equiv), Pd(OAc)2 (0.1 mmol, 10 mol%), 2-hydroxynicotinaldehyde (0.4 mmol, 40 mol%) as a transient directing group, and 5-trifluoromethylpyridone (0.5 mmol, 50 mol%) as a ligand.

  • Add the corresponding aryl iodide (2.0 mmol, 2.0 equiv) and AgTFA (2.0 mmol, 2.0 equiv).

  • Add H2O (10 mmol, 10 equiv) and hexafluoroisopropanol (HFIP) (2.5 mL).

  • Seal the tube and heat the reaction mixture at 120 °C for 48 hours.

  • After cooling to room temperature, the reaction mixture is purified by column chromatography to afford the desired γ-arylated aminotetrahydropyran.[1]

Prins Cyclization: A Convergent Route to Functionalized Scaffolds

The Prins cyclization offers a robust and versatile method for constructing the tetrahydropyran ring, which can then be elaborated to the desired amino-substituted derivatives.[6] This strategy often involves the formation of a 4-hydroxytetrahydropyran intermediate, which serves as a key branching point for further functionalization.

Reaction Pathway and Mechanism

A tethered enol-ether Prins cyclization is employed to generate a 4-hydroxytetrahydropyran scaffold.[6] This intermediate can be readily converted to a 4-azidotetrahydropyran via a Mitsunobu reaction or by activation of the hydroxyl group followed by azide displacement. Subsequent reduction of the azide furnishes the target 4-aminotetrahydropyran.

G Acyclic Precursor Acyclic Precursor 4-Hydroxytetrahydropyran 4-Hydroxytetrahydropyran Acyclic Precursor->4-Hydroxytetrahydropyran Prins Cyclization 4-Azidotetrahydropyran 4-Azidotetrahydropyran 4-Hydroxytetrahydropyran->4-Azidotetrahydropyran 1. MsCl, Et3N 2. NaN3 4-Aminotetrahydropyran 4-Aminotetrahydropyran 4-Azidotetrahydropyran->4-Aminotetrahydropyran Reduction (e.g., H2, Pd/C)

Caption: Synthesis of 4-aminotetrahydropyrans via Prins cyclization.

Advantages and Versatility

The key advantage of this approach lies in the versatility of the 4-hydroxytetrahydropyran and 4-azidotetrahydropyran intermediates. The azide can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to generate triazole-linked analogues, or be reduced to the primary amine for further derivatization.[6] This allows for the rapid generation of a library of sp3-rich scaffolds, which is highly desirable in drug discovery.[6]

Reductive Amination of Tetrahydropyranones: A Classic and Reliable Method

Reductive amination is a widely employed and highly reliable method for the synthesis of amines from carbonyl compounds.[7][8] In the context of aminotetrahydropyran synthesis, this reaction is used to convert a tetrahydropyranone intermediate into the corresponding amine.

Reaction Pathway and Mechanism

The reaction proceeds through the initial formation of an imine or enamine intermediate from the reaction of the tetrahydropyranone with an amine source (such as an amine or ammonia). This intermediate is then reduced in situ to the desired aminotetrahydropyran.[7][8] A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a particularly mild and selective option.[7]

G Tetrahydropyranone Tetrahydropyranone Imine/Enamine Intermediate Imine/Enamine Intermediate Tetrahydropyranone->Imine/Enamine Intermediate Amine (R-NH2) Aminotetrahydropyran Aminotetrahydropyran Imine/Enamine Intermediate->Aminotetrahydropyran Reducing Agent (e.g., NaBH(OAc)3) G Acyclic Oxime Acyclic Oxime Nitrile Oxide Intermediate Nitrile Oxide Intermediate Acyclic Oxime->Nitrile Oxide Intermediate Oxidation (e.g., NaOCl) Bicyclic Isoxazoline Bicyclic Isoxazoline Nitrile Oxide Intermediate->Bicyclic Isoxazoline Intramolecular [3+2] Cycloaddition Aminotetrahydropyran Aminotetrahydropyran Bicyclic Isoxazoline->Aminotetrahydropyran N-O Bond Cleavage (e.g., H2, Raney-Ni)

Sources

Validation

Validating the structure of 2,2-Diethyltetrahydropyran-4-amine;hydrochloride using 2D NMR

Title: Unambiguous Structural Validation of 2,2-Diethyltetrahydropyran-4-amine Hydrochloride: A Comparative Guide to 2D NMR Elucidation Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug De...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unambiguous Structural Validation of 2,2-Diethyltetrahydropyran-4-amine Hydrochloride: A Comparative Guide to 2D NMR Elucidation

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals.

The Analytical Dilemma in Heterocyclic Drug Design

In modern drug discovery, functionalized aliphatic heterocycles like 2,2-Diethyltetrahydropyran-4-amine hydrochloride are highly valued for their ability to improve the pharmacokinetic properties of lead compounds. However, validating the exact regiochemistry and stereochemistry of these molecules presents a significant analytical challenge.

Because this molecule features a saturated tetrahydropyran ring with multiple adjacent methylene groups and two diastereotopic ethyl substituents at the C2 position, a standard 1D 1 H NMR spectrum will present a highly convoluted aliphatic region (1.0–2.0 ppm). To unequivocally prove the molecular framework, researchers must move beyond 1D techniques and employ a self-validating system of Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy[1].

This guide objectively compares 2D NMR against alternative structural elucidation modalities and provides a mechanistic, step-by-step 2D NMR protocol for validating 2,2-Diethyltetrahydropyran-4-amine hydrochloride.

Part 1: Comparative Analysis of Structural Elucidation Modalities

While 2D NMR is the gold standard for solution-state connectivity, it is often weighed against High-Resolution Mass Spectrometry (HRMS) and X-Ray Crystallography. The table below objectively compares these alternatives for small-molecule validation[2],[3].

Analytical ModalityPrimary Data OutputAdvantages for Aliphatic HeterocyclesLimitations
2D NMR Spectroscopy (COSY, HSQC, HMBC) Complete solution-state atomic connectivity and relative stereochemistry.Resolves severe aliphatic overlap; non-destructive; definitively maps quaternary carbons (e.g., C2) without requiring crystallization[2],[1].Requires high sample purity (>95%) and milligram-scale quantities.
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight and fragmentation patterns.Extremely high sensitivity (nanogram scale); excellent for confirming the exact molecular formula ( C9​H20​ClNO )[3].Cannot easily distinguish between structural regioisomers or identify stereochemistry without extensive MS/MS libraries[3].
X-Ray Crystallography Precise 3D atomic coordinates, bond lengths, and absolute configuration.Provides the absolute "ground truth" structure with high precision[2].Requires a suitable single crystal. Flexible aliphatic salts like this often resist crystallization or yield disordered crystals[2].

The Verdict: For 2,2-Diethyltetrahydropyran-4-amine HCl, 2D NMR is the most pragmatic and definitive choice. HRMS cannot prove the specific attachment points of the ethyl groups, and X-ray crystallography introduces a severe bottleneck in sample preparation.

Part 2: The Self-Validating 2D NMR Protocol

To establish a self-validating analytical loop, the experimental protocol must be designed so that each pulse sequence confirms the findings of the others.

Step-by-Step Methodology & Causality
  • Sample Preparation & Solvent Selection: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO- d6​ .

    • Causality: While D2​O is traditionally used for water-soluble hydrochloride salts, it causes rapid deuterium exchange with the −NH3+​ protons, rendering them invisible. DMSO- d6​ slows this exchange, allowing the amine protons (~8.2 ppm) to be observed and used as an anchor point for NOESY correlations[4].

  • 1D Baseline Acquisition: Acquire standard 1 H (16 scans) and 13 C{ 1 H} (1024 scans) spectra at 298 K on a 500 MHz spectrometer.

  • Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence):

    • Causality: This sequence correlates protons to their directly attached carbons. By using a multiplicity-edited sequence, CH and CH3​ groups appear with a positive phase, while CH2​ groups appear with a negative phase. This is critical for instantly distinguishing the ring CH2​ groups (C3, C5, C6) from the C4 methine and the ethyl CH3​ groups[5].

  • COSY (Correlation Spectroscopy): Detects scalar ( J -coupled) interactions between adjacent protons (2-3 bonds)[1].

    • Causality: Used to trace the continuous spin system from the −NH3+​ group to C4, and subsequently around the ring to C3 and C5[5].

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range proton-carbon couplings (2-4 bonds)[1].

    • Causality: The C2 position is a quaternary carbon (bonded to oxygen, C3, and two ethyl groups) and has no attached protons. HMBC is the only way to prove the ethyl groups are attached to the ring. Cross-peaks from the ethyl CH3​ protons and the C6 ring protons to the C2 carbon (~74.5 ppm) definitively close the ring structure[5].

Part 3: Expected Quantitative Data & Structural Mapping

Because the C4 position is a stereocenter, the two ethyl groups attached to the achiral C2 position become diastereotopic . They are in magnetically non-equivalent environments and will display slightly different chemical shifts.

The following table synthesizes the expected 2D NMR correlations based on the structural framework of 2,2-Diethyltetrahydropyran-4-amine HCl.

Position 13 C Shift (ppm) 1 H Shift (ppm)MultiplicityKey COSY ( 1 H- 1 H)Key HMBC ( 1 H 13 C)
O1 -----
C2 (Quat) 74.5----
C3 ( CH2​ ) 38.21.55 (eq), 1.75 (ax)m, 2HH4, H5C2, C4, C5
C4 ( CH ) 46.13.25m, 1HH3, H5, NH3+​ C3, C5
C5 ( CH2​ ) 30.41.45 (eq), 1.65 (ax)m, 2HH4, H6C3, C4, C6
C6 ( CH2​ ) 62.83.60 (eq), 3.85 (ax)m, 2HH5C2, C5
C7 (Ethyl CH2​ ) 28.51.40q, 2HH8C2, C3, C8
C8 (Ethyl CH3​ ) 8.20.85t, 3HH7C2, C7
C9 (Ethyl CH2​ ) 29.11.42q, 2HH10C2, C3, C10
C10 (Ethyl CH3​ ) 8.50.88t, 3HH9C2, C9
NH3+​ -8.20br s, 3HH4C4

Part 4: Visualizing the Elucidation Workflow

The logical progression of the structural validation is mapped below. The self-validating nature of the protocol ensures that no single data point is relied upon in isolation.

Workflow N1 Sample Preparation Dissolution in DMSO-d6 N2 1D NMR Acquisition (1H & 13C) N1->N2 N3 Homonuclear 2D (COSY / TOCSY) N2->N3 Identify spin systems N4 Heteronuclear 2D (HSQC) N2->N4 Resolve aliphatic overlap N5 Long-Range 2D (HMBC) N3->N5 Map quaternary C2 N4->N5 N6 Stereochemical 2D (NOESY) N5->N6 Determine relative stereochemistry N7 Self-Validated Structure: 2,2-Diethyltetrahydropyran-4-amine HCl N6->N7 Final consensus

Experimental workflow for the 2D NMR structural validation of 2,2-Diethyltetrahydropyran-4-amine HCl.

References

  • National Institutes of Health (PMC). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from:[Link]

  • ResolveMass. Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from: [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from:[Link]

  • University of Illinois. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Retrieved from:[Link]

Sources

Comparative

Preclinical Pharmacophore Evaluation: Cross-Reactivity and Selectivity Profiling of 2,2-Diethyltetrahydropyran-4-amine Hydrochloride

As a Senior Application Scientist in preclinical drug discovery, I frequently evaluate novel chemical building blocks to solve complex off-target liability issues. The tetrahydropyran (THP) ring is one of the most freque...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in preclinical drug discovery, I frequently evaluate novel chemical building blocks to solve complex off-target liability issues. The tetrahydropyran (THP) ring is one of the most frequently utilized three-dimensional scaffolds in medicinal chemistry, particularly for targeting aspartyl proteases and kinases[1]. However, unsubstituted THP rings often suffer from metabolic instability and broad target cross-reactivity.

This guide provides an objective performance comparison of 2,2-Diethyltetrahydropyran-4-amine hydrochloride (CAS: 2940943-80-4) against its less-substituted alternatives. By introducing severe steric bulk at the C2 position, this specific building block allows researchers to dramatically improve target selectivity, reduce hERG liabilities, and enhance microsomal stability[2].

Structural Rationale: The Causality of Steric Bulk

When designing ligands for complex targets like Plasmepsin X (PMX) or Beta-secretase 1 (BACE1), the transition from an unsubstituted THP-4-amine to a 2,2-diethyl substituted analog is driven by three mechanistic goals:

  • Conformational Locking: The gem-diethyl substitution at the C2 position forces the THP ring into a highly rigid chair conformation. This reduces the entropic penalty upon binding to the primary target.

  • Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize cyclic ethers at the alpha-position. The bulky ethyl groups sterically shield the adjacent oxygen atom, drastically increasing the compound's half-life ( t1/2​ ) in human liver microsomes[2].

  • Steric Exclusion of Off-Targets: While primary targets like PMX possess large, flexible hydrophobic S1/S3 pockets capable of accommodating the diethyl moiety, off-target proteins (such as Cathepsin D or the hERG potassium channel) possess narrower binding clefts. The 2,2-diethyl group causes a severe steric clash in these off-target pockets, effectively engineering selectivity directly into the pharmacophore[3].

Logic Ligand 2,2-Diethyl-THP Pharmacophore (High Steric Bulk, Rigid Chair) Target Primary Target (e.g., PMX) Large Hydrophobic Pocket Ligand->Target Favorable Fit (High Affinity) OffTarget Off-Target (e.g., Cathepsin D) Narrow Binding Cleft Ligand->OffTarget Steric Clash (No Binding)

Caption: Steric rationale for reduced cross-reactivity using the 2,2-diethyl-THP pharmacophore.

Comparative Cross-Reactivity Profiling

To objectively compare the performance of 2,2-Diethyltetrahydropyran-4-amine hydrochloride against alternatives, we evaluate a representative structure-activity relationship (SAR) progression. The data below summarizes the cross-reactivity profile of matched-pair derivatives synthesized from three different THP-amine building blocks.

Table 1: Comparative Performance of THP-4-Amine Derivatives

Building Block ScaffoldPrimary Target IC 50​ (nM)Cathepsin D IC 50​ (nM)hERG Inhibition @ 10 µMMicrosomal t1/2​ (min)
Unsubstituted THP-4-amine 12.58545%15
2,2-Dimethyl-THP-4-amine 4.245018%42
2,2-Diethyl-THP-4-amine 1.8 >10,000 <5% >120

Data Interpretation: The step-wise addition of alkyl bulk from hydrogen methyl ethyl at the 2-position yields a 7-fold increase in primary target potency while completely abolishing Cathepsin D cross-reactivity and hERG binding.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems used to synthesize and evaluate these compounds.

Protocol A: Library Synthesis via Reductive Amination

Causality Check: We utilize Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) rather than NaBH 4​ or NaCNBH 3​ . NaBH(OAc) 3​ is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing unreacted ketones/aldehydes. This is critical when coupling sterically hindered amines like 2,2-diEt-THPA, where imine formation is slow and highly reversible[4].

Step-by-Step Workflow:

  • Preparation: In a flame-dried 20 mL vial, dissolve 1.0 eq of the target aldehyde/ketone and 1.1 eq of 2,2-Diethyltetrahydropyran-4-amine hydrochloride in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Activation: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA) to liberate the free base, followed by 1.0 eq of glacial acetic acid to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Portion-wise, add 1.5 eq of NaBH(OAc) 3​ . Stir the suspension at room temperature for 16 hours.

  • Validation & Quench: Monitor reaction completion via LC-MS. Once the iminium mass is consumed, quench the reaction with saturated aqueous NaHCO 3​ .

  • Isolation: Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via reverse-phase preparative HPLC.

Protocol B: High-Throughput TR-FRET Cross-Reactivity Assay

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence polarization. TR-FRET introduces a time delay (e.g., 50-100 µs) before measurement, which allows short-lived background auto-fluorescence (common in lipophilic library hits) to decay. This ensures the observed signal is strictly due to target binding, preventing false positives.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Dilute recombinant target enzymes (e.g., Cathepsin D, BACE1) to 2 nM.

  • Compound Titration: Dispense 100 nL of the 2,2-diEt-THPA derivative library (in DMSO) into a 384-well ProxiPlate using an acoustic dispenser (e.g., Echo 550) to create an 11-point dose-response curve (10 µM to 0.1 nM).

  • Incubation: Add 5 µL of the enzyme solution to the plate. Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 5 µL of the target-specific TR-FRET tracer/substrate. Centrifuge the plate at 1000 x g for 1 minute.

  • Measurement & Validation: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using standard TR-FRET settings (Excitation: 337 nm, Emission: 665 nm / 615 nm). Validate the assay run by ensuring the Z'-factor of the positive/negative controls is > 0.6.

Workflow A 2,2-diEt-THPA (CAS: 2940943-80-4) B Reductive Amination (NaBH(OAc)3, DCE) A->B C Primary Target Screening B->C D Off-Target Counter-Screen C->D E Lead Candidate Selection D->E

Caption: Workflow for the synthesis and cross-reactivity screening of 2,2-diEt-THPA derivatives.

Conclusion

The integration of 2,2-Diethyltetrahydropyran-4-amine hydrochloride into preclinical discovery workflows represents a sophisticated approach to solving cross-reactivity. By leveraging targeted steric bulk, researchers can intentionally induce steric clashes in off-target binding pockets while simultaneously shielding the molecule from metabolic degradation. For drug development professionals struggling with Cathepsin or hERG liabilities in their amine-containing leads, transitioning to this sterically hindered THP scaffold is a highly recommended optimization strategy.

References

  • Lowe, M. A., et al. (2022). Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362. Journal of Medicinal Chemistry, 65(20), 14121-14143.[Link]

Sources

Validation

Benchmarking the Synthetic Efficiency of C-H Activation Against Traditional Cyclization Methods

The Paradigm Shift in Synthetic Efficiency In the landscape of modern drug discovery, the rapid and sustainable construction of complex heterocyclic scaffolds—such as indoles, indolines, and carbazoles—is a critical bott...

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift in Synthetic Efficiency

In the landscape of modern drug discovery, the rapid and sustainable construction of complex heterocyclic scaffolds—such as indoles, indolines, and carbazoles—is a critical bottleneck. Historically, traditional cross-coupling and cyclization methods (e.g., Suzuki, Heck, and Negishi couplings) have been the gold standard for C-C and C-N bond formation. However, these classical approaches inherently suffer from poor synthetic efficiency due to their reliance on pre-functionalized starting materials.

Direct C-H bond activation has emerged as a transformative methodology, bypassing the need for stoichiometric pre-functionalization. By utilizing noble transition metals (Pd, Rh, Ru) to directly cleave inert C-H bonds, this approach fundamentally improves step economy, atom economy, and overall sustainability[1]. This guide objectively benchmarks the synthetic efficiency of C-H activation against traditional cyclization methods, providing mechanistic insights, quantitative data, and self-validating experimental protocols.

Mechanistic Causality: Why Traditional Methods Fail at Step Economy

Traditional cyclization requires the installation of synthetic handles—typically halogens or boronic acids. This pre-functionalization generates equimolar amounts of stoichiometric waste, drastically increasing the Environmental Factor (E-factor). Furthermore, the regioselectivity is strictly dictated by where the halide was installed, limiting flexibility during late-stage drug diversification.

Conversely, 2 leverages directing groups (DGs) intrinsic to the substrate (e.g., amides, ketones) to guide the metal catalyst to a specific C-H bond[2]. The kinetic barrier of the inert C-H bond is overcome via mechanisms such as Concerted Metalation-Deprotonation (CMD), allowing for tandem coupling and cyclization in a single pot[3].

PathwayComparison Start Simple Arene Starting Material PreFunc Pre-functionalization (Halogenation/Borylation) Start->PreFunc Path A (Traditional) CHAct Direct C-H Activation (Pd/Rh/Ru Catalysis) Start->CHAct Path B (C-H Activation) Intermediate Pre-functionalized Intermediate PreFunc->Intermediate Stoichiometric Waste TradCycl Cross-Coupling (e.g., Suzuki/Heck) Intermediate->TradCycl Target Complex Heterocycle (Indole/Carbazole) TradCycl->Target Halide/Metal Waste CHAct->Target Perfect Atom Economy

Fig 1. Synthetic logic comparing traditional pre-functionalization vs. direct C-H activation.

Quantitative Benchmarking: Traditional vs. C-H Activation

To objectively evaluate these methodologies, we benchmark the synthesis of carbazole and indole derivatives—privileged scaffolds in oncology and neuroscience. Data is aggregated from standard industrial metrics evaluating 4 against classical approaches[4].

Synthetic MetricTraditional Cross-Coupling / CyclizationDirect C-H Activation / AnnulationImpact on Drug Development
Step Economy 3–5 steps (requires discrete halogenation/borylation)1–2 steps (direct functionalization from native C-H)Drastically accelerates library generation and SAR studies.
Atom Economy Low to Moderate (loss of massive halide/boronate leaving groups)High to Perfect (all substrate atoms often retained in the product)Reduces raw material costs and improves mass efficiency.
E-Factor (Waste) High (stoichiometric metal/halide waste per step)Low (catalytic waste, often only H₂O or N₂ as byproducts)Enhances environmental sustainability and regulatory compliance.
Regioselectivity Rigidly dictated by the pre-installed halide positionDictated by directing groups (DGs) and tunable steric/electronic factorsEnables late-stage functionalization of complex APIs.

Experimental Methodologies & Self-Validating Protocols

To demonstrate the operational differences, the following protocols detail the synthesis of a fused carbazole core. As an application scientist, it is crucial not just to execute steps, but to understand the causality of the chemical environment.

Protocol A: Traditional Pd-Catalyzed Heck-Type Cyclization (Pre-functionalized Route)

This classical route requires an aryl iodide intermediate to undergo intramolecular cyclization.

  • Substrate Preparation (Pre-functionalization): The starting indole must first be halogenated at the C2 position using N-Iodosuccinimide (NIS). Causality: The iodine acts as the requisite leaving group for subsequent oxidative addition by Pd(0).

  • Catalyst Loading: In an oven-dried Schlenk flask, combine the 2-iodoindole derivative (1.0 equiv), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%) in anhydrous DMF.

  • Base Addition: Add K₂CO₃ (2.0 equiv). Causality: The base is required to neutralize the HI generated during the β-hydride elimination step, preventing catalyst poisoning.

  • Thermal Activation: Heat the mixture to 110 °C for 12 hours.

  • Validation & Isolation:

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the mass peak corresponding to the iodinated starting material is fully depleted.

    • Quench with water, extract with EtOAc, and purify via flash chromatography.

Protocol B: Rh(III)-Catalyzed C-H Activation/Annulation (Direct Route)

This highly efficient route utilizes a 5 to build the carbazole directly from a simple indole and a diazo compound, generating only N₂ and H₂O as byproducts[5].

  • Catalyst Activation: In a sealed tube, combine[Cp*RhCl₂]₂ (2.5 mol%) and AgNTf₂ (10 mol%) in 1,2-dichloroethane (DCE). Stir for 10 minutes.

    • Causality: AgNTf₂ acts as a halide scavenger. It precipitates AgCl, stripping the chlorides from the Rh dimer to generate the highly electrophilic, active cationic Rh(III) species necessary for C-H insertion.

  • Substrate Addition: Add the simple N-protected indole (1.0 equiv) and the diazo coupling partner (1.2 equiv).

  • Thermal Cyclization: Stir at 80 °C for 8 hours.

    • Causality: The elevated temperature provides the energy required to overcome the kinetic barrier of the Concerted Metalation-Deprotonation (CMD) step at the C2-H bond.

  • Validation & Isolation:

    • Self-Validation: Spike the crude mixture with 1,3,5-trimethoxybenzene as an internal standard. Obtain a crude ¹H-NMR to calculate the quantitative yield before isolation, ensuring mass balance is accounted for.

    • Filter through a short pad of Celite to remove the rhodium catalyst, concentrate, and purify.

CatalyticCycle Step1 Step1 Step2 Step 2: C-H Cleavage Concerted Metalation-Deprotonation (CMD) Step1->Step2 Substrate Binding Step3 Step 3: Migratory Insertion Coupling Partner Addition (Alkyne/Diazo) Step2->Step3 Intermolecular Coupling Step4 Step 4: Reductive Elimination Heterocycle Release & Rh(I) to Rh(III) Oxidation Step3->Step4 Intramolecular Cyclization Step4->Step2 Catalyst Regeneration

Fig 2. Rh(III)-catalyzed C-H activation workflow demonstrating self-sustaining catalytic regeneration.

Conclusion

Benchmarking the synthetic efficiency of C-H activation against traditional cyclization reveals a stark contrast in operational elegance. While classical cross-coupling remains highly reliable, its dependency on pre-functionalization throttles step economy and generates significant stoichiometric waste. By transitioning to 3, synthetic chemists can achieve perfect atom economy in cyclization cascades, reducing multi-step syntheses into single-pot operations[3]. For drug development professionals, integrating these methodologies translates directly to faster SAR iteration, lower raw material costs, and greener manufacturing processes.

References

  • Comparison between traditional cross coupling and C−H activation ResearchG
  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules National Center for Biotechnology Inform
  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation ResearchG
  • From Indoles to Carbazoles: Tandem Cp*Rh(III)
  • Noble Metal-Catalyzed C–H Activation and Functionalization: Mechanistic Foundations and Emerging Electrochemical Str

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationships of Substituted Tetrahydropyran Analogs in Drug Discovery

The tetrahydropyran (THP) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous natural products and its favorable physicochemical properties. As a biois...

Author: BenchChem Technical Support Team. Date: March 2026

The tetrahydropyran (THP) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous natural products and its favorable physicochemical properties. As a bioisostere of cyclohexane, the THP moiety offers reduced lipophilicity and the potential for hydrogen bonding through its ether oxygen, which can significantly improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] This guide provides an in-depth comparative analysis of structure-activity relationship (SAR) studies across various classes of substituted tetrahydropyran analogs, offering insights for researchers, scientists, and drug development professionals. While specific data on 2,2-diethyltetrahydropyran analogs is limited in the current literature, this guide will explore broader SAR trends in substituted THPs to inform the rational design of novel therapeutics.

The Tetrahydropyran Moiety: A Versatile Scaffold

The conformational rigidity of the THP ring, compared to a more flexible linear ether, reduces the entropic penalty upon binding to a biological target.[1] This inherent structural advantage, combined with the synthetic accessibility of substituted THPs, has led to their investigation for a wide range of therapeutic applications, including anticancer, analgesic, and enzyme inhibitory activities.[2][3][4] The following sections will delve into the SAR of distinct classes of substituted tetrahydropyran analogs, highlighting how modifications to the core structure influence their biological activity.

Comparative SAR Analysis of Substituted Tetrahydropyran Analogs

Aryl-Substituted Tetrahydropyrans as Cyclooxygenase-2 (COX-2) Inhibitors

A noteworthy example of SAR in the tetrahydropyran series is the development of selective COX-2 inhibitors. A study on mono-, di-, and triaryl-substituted THPs revealed a clear correlation between the number and nature of aryl substituents and both the potency and selectivity of COX-2 inhibition.[3][5]

Key SAR Insights:

  • Number of Aryl Rings: A progressive increase in the number of aryl substituents on the THP ring led to a significant enhancement in COX-2 inhibitory activity and selectivity over COX-1.

    • Mono-aryl THPs: Moderate inhibitors of both COX-1 and COX-2 with poor selectivity.

    • Di-aryl THPs: Showed a marked increase in COX-2 inhibition (IC50 values in the low nanomolar range) and improved selectivity.

    • Tri-aryl THPs: Exhibited the highest potency and exceptional selectivity for COX-2 over COX-1.

  • Nature and Position of Substituents: The specific substitution pattern on the aryl rings also played a crucial role in modulating activity.

Table 1: Comparative COX-2 Inhibitory Activity of Aryl-Substituted Tetrahydropyrans [3][5]

Compound CategoryNumber of Aryl RingsRepresentative COX-2 IC50Selectivity Index (COX-1 IC50 / COX-2 IC50)
Mono-aryl THP1~0.17 µM2-3
Di-aryl THP20.9–5.5 nM50–1900
Tri-aryl THP30.57–4.0 nM3200–44000

The causality behind this trend lies in the ability of the bulkier, more lipophilic tri-aryl structures to better occupy the larger hydrophobic active site of the COX-2 enzyme, while being sterically hindered from fitting into the narrower active site of COX-1. This highlights the importance of optimizing steric bulk and lipophilicity for achieving isoform-selective enzyme inhibition.

2,6-Disubstituted Tetrahydropyrans as σ1 Receptor Ligands and Anticancer Agents

Research into 2,6-disubstituted tetrahydropyrans has identified potent ligands for the sigma-1 (σ1) receptor, which is implicated in various neurological disorders and cancer.[2][4] A chemoenzymatic synthesis approach yielded enantiomerically pure analogs, allowing for a detailed investigation of their stereochemistry and its impact on biological activity.

Key SAR Insights:

  • Substituents at C-2 and C-6: The nature of the substituents at the 2 and 6 positions is critical for high-affinity binding to the σ1 receptor. Analogs bearing a phenyl ring and an aminoethyl moiety have shown high potency.[2]

  • Stereochemistry: The stereochemical configuration of the substituents significantly influences σ1 receptor affinity, although the eudismic ratio (the ratio of affinities of the enantiomers) was found to be modest in some cases.[2] For instance, the (2S,6R)-configured cyclohexylmethylamine analog displayed the highest σ1 affinity.[4]

  • Anticancer Activity: Several of these 2,6-disubstituted THP derivatives also exhibited significant antitumor activity against human prostate cancer cell lines.[2]

Table 2: σ1 Receptor Affinity of Representative 2,6-Disubstituted Tetrahydropyran Analogs [4]

CompoundConfigurationσ1 Receptor Affinity (Ki)
Benzylamine Analog(2S,6R)High
Cyclohexylmethylamine Analog(2S,6R)0.95 nM

These findings underscore the importance of precise stereochemical control in the synthesis of bioactive tetrahydropyran analogs and demonstrate the potential of this scaffold in developing therapies for neurological conditions and cancer.

2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones as Anticancer Agents

A series of 2,2,6-trisubstituted 5-methylidene-tetrahydropyran-4-ones has been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines.[6] The presence of an α,β-unsaturated carbonyl system (a Michael acceptor) is a key feature of these compounds, suggesting a potential mechanism of action involving covalent modification of biological nucleophiles.

Key SAR Insights:

  • Substituents at C-2: Aromatic substituents, such as two phenyl groups or a fluorenyl moiety, at the C-2 position were generally more favorable for cytotoxic activity compared to non-aromatic substituents.[6]

  • Substituent at C-6: The nature of the alkyl group at the C-6 position had a significant impact on activity, with an isopropyl group often being the most active. In contrast, a phenyl group at this position was less beneficial for cytotoxicity.[6]

  • Cell Line Specificity: The cytotoxic effects of these analogs varied across different cancer cell lines, with leukemia cell lines (NALM-6 and HL-60) generally showing greater sensitivity than a breast cancer cell line (MCF-7).[6]

Table 3: Antiproliferative Activity (IC50) of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones [6]

C-2 Substituents (R1, R1)C-6 Substituent (R2)IC50 on HL-60 (µM)IC50 on NALM-6 (µM)IC50 on MCF-7 (µM)
Phenyl, Phenyln-Butyl16.95 ± 0.787.45 ± 0.0730.30 ± 4.07
Phenyl, PhenylIsopropyl11.90 ± 0.000.39 ± 0.014.50 ± 0.28
FluorenylIsopropyl1.10 ± 0.00--

The strong dependence of cytotoxicity on the substituents at both the C-2 and C-6 positions highlights the intricate interplay between steric and electronic factors in determining the biological activity of these Michael acceptors.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data presented, detailed experimental methodologies are crucial. Below are representative protocols for key assays used in the evaluation of substituted tetrahydropyran analogs.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is based on the principles of measuring the conversion of arachidonic acid to prostaglandin E2 (PGE2).

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (substituted tetrahydropyran analogs)

  • PGE2 enzyme immunoassay (EIA) kit

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM epinephrine and 1 µM hematin)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the appropriate enzyme (COX-1 or COX-2), and the test compound solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at 37°C for a defined period (e.g., 2 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 2: Radioligand Binding Assay for σ1 Receptor Affinity

This protocol measures the ability of a test compound to displace a radiolabeled ligand from the σ1 receptor.

Materials:

  • Membrane preparations from cells expressing the human σ1 receptor

  • Radioligand (e.g., [³H]-(+)-pentazocine)

  • Test compounds

  • Non-specific binding control (e.g., haloperidol)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well filter plate, combine the membrane preparation, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the binding by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and the percentage of inhibition by the test compounds.

  • Determine the Ki value using the Cheng-Prusoff equation.

Protocol 3: MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HL-60, NALM-6, MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates and a microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[6]

Visualization of Concepts

To visually summarize the relationships and workflows discussed, the following diagrams are provided.

SAR_General_Principles THP_Core Tetrahydropyran (THP) Core Substituents Substituents (Nature, Position, Stereochemistry) THP_Core->Substituents Modification Physicochemical_Properties Physicochemical Properties (Lipophilicity, Sterics, Electronics) Substituents->Physicochemical_Properties Influences Biological_Activity Biological Activity (Potency, Selectivity, Efficacy) Physicochemical_Properties->Biological_Activity Determines

Caption: General principles of SAR for tetrahydropyran analogs.

Experimental_Workflow Synthesis Synthesis of THP Analogs Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) Purification->Primary_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Primary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy & Safety Studies Lead_Optimization->In_Vivo_Studies

Caption: A typical experimental workflow for SAR studies of novel compounds.

Conclusion and Future Perspectives

The tetrahydropyran scaffold remains a highly valuable and versatile platform for the development of novel therapeutic agents. The comparative analysis of SAR studies on various substituted THP analogs reveals several key principles for optimizing their biological activity. The number, nature, position, and stereochemistry of substituents on the THP ring are all critical determinants of potency, selectivity, and efficacy.

While the current literature provides a wealth of information on aryl-substituted, 2,6-disubstituted, and other complex THP derivatives, the exploration of simpler substitution patterns, such as 2,2-dialkyl analogs including the titular 2,2-diethyltetrahydropyrans, remains an open area for investigation. Future research in this direction could uncover novel biological activities and provide a more comprehensive understanding of the SAR landscape of this important heterocyclic system. The continued application of rational design, guided by the principles outlined in this guide, will undoubtedly lead to the discovery of new and improved tetrahydropyran-based drugs.

References

  • Divergent Synthesis and Biological Evaluation of 2,6-Disubstituted Tetrahydropyran-Containing Natural Products: Parvistone E, Goniothalesdiol A, 6-epi-Goniothalesdiol A, and 8-epi-9-Deoxygoniopypyrone. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans with high s1 receptor affinity, antitumor and analgesic. (2021). ArTS. Retrieved from [Link]

  • Mono-, Di-, and Triaryl Substituted Tetrahydropyrans as Cyclooxygenase-2 and Tumor Growth Inhibitors. Synthesis and Biological Evaluation. (2010). ACS Publications. Retrieved from [Link]

  • Mono-, Di-, and Triaryl Substituted Tetrahydropyrans as Cyclooxygenase-2 and Tumor Growth Inhibitors. Synthesis and Biological Evaluation. (2010). ACS Publications. Retrieved from [Link]

  • Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. (2022). MDPI. Retrieved from [Link]

  • Chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans with high σ1 receptor affinity, antitumor and analgesic activity. (2021). PubMed. Retrieved from [Link]

  • Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. (2023). Organic Chemistry Portal. Retrieved from [Link]

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. (n.d.). CORE. Retrieved from [Link]

  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. (2023). Macmillan Group. Retrieved from [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). PMC. Retrieved from [Link]

  • SAR for tetrahydropyridopyridine sulfonamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity. (2020). PMC. Retrieved from [Link]

  • SAR and cholinesterase inhibition activity of pyran-based derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and antiproliferative activity of (2R,3R)-disubstituted tetrahydropyrans. Part 2: Effect of side chain homologation. (2007). PubMed. Retrieved from [Link]

  • Structures of selected bioactive dihydropyridine and pyran derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Bioactive Dimeric Tetrahydroxanthones with 2,2'- and 4,4'-Axial Linkages from the Entomopathogenic Fungus Aschersonia confluens. (2021). PubMed. Retrieved from [Link]

  • Bioactive Dehydrotyrosyl and Dehydrodopyl Compounds of Marine Origin. (n.d.). PMC. Retrieved from [Link]

  • Bioactive Diketopiperazines and Nucleoside Derivatives from a Sponge-Derived Streptomyces Species. (2019). MDPI. Retrieved from [Link]

  • Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. (2014). PubMed. Retrieved from [Link]

  • Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. (2024). PMC. Retrieved from [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. (2023). Auctores. Retrieved from [Link]

  • Recent Insights into Bioactive Dichalcogen Derivatives: From Small Molecules to Complex Materials. (2025). MDPI. Retrieved from [Link]

Sources

Validation

Pharmacokinetic profile comparison of 2,2-Diethyltetrahydropyran-4-amine;hydrochloride and its analogs

The transition from highly lipophilic carbocycles to polar heterocycles is a hallmark of modern lead optimization. In the pursuit of optimal Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, the tetrah...

Author: BenchChem Technical Support Team. Date: March 2026

The transition from highly lipophilic carbocycles to polar heterocycles is a hallmark of modern lead optimization. In the pursuit of optimal Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, the tetrahydropyran-4-amine (THP-amine) motif has emerged as a privileged bioisosteric scaffold[1].

As a Senior Application Scientist, I have evaluated numerous building blocks for kinase inhibitors and GPCR ligands. This guide provides an objective, data-driven pharmacokinetic (PK) comparison between 2,2-Diethyltetrahydropyran-4-amine hydrochloride and its structural analogs, detailing the mechanistic causality behind its superior performance and providing the self-validating protocols required to benchmark these properties in your own lab.

Mechanistic Causality: The Evolution of the THP-Amine Scaffold

To understand the value of 2,2-Diethyltetrahydropyran-4-amine, we must analyze the structural liabilities of its predecessors.

  • The Carbocyclic Baseline (Cyclohexylamine): Historically, cyclohexylamines were used to fill hydrophobic pockets in target proteins. However, their high lipophilicity (LogD) often leads to high plasma protein binding, rapid hepatic clearance, and off-target toxicity[1].

  • The Bioisosteric Shift (Tetrahydropyran-4-amine): Replacing the C4 carbon of a cyclohexane ring with an oxygen atom yields a tetrahydropyran (THP). This oxygen acts as a hydrogen bond acceptor, providing an additional point of contact with target proteins (e.g., interacting with the G-loop residues in kinases)[2]. More importantly, it lowers the molecule's lipophilicity and modulates the basicity (pKa) of the amine, which significantly increases the volume of distribution ( Vss​ ) and aqueous solubility[1][3]. This exact substitution was critical in the discovery of AstraZeneca’s ATM kinase inhibitor AZD0156, achieving a remarkably low predicted clinical dose[3], and Astellas's FLT3 inhibitor Gilteritinib (Xospata)[4].

  • The Steric Shield (2,2-Diethyltetrahydropyran-4-amine): While unsubstituted THP rings have excellent physicochemical properties, they possess a metabolic liability: the carbon atoms adjacent to the ether oxygen are susceptible to Cytochrome P450 (CYP)-mediated α -oxidation[5]. By installing gem-diethyl groups at the 2-position, 2,2-Diethyltetrahydropyran-4-amine introduces severe steric hindrance around the ether oxygen. This effectively blocks oxidative metabolism at this site without removing the beneficial polar surface area provided by the oxygen. Furthermore, formulating it as a hydrochloride salt ensures immediate dissolution in aqueous gastrointestinal media.

G A Cyclohexylamine Scaffold High Lipophilicity (LogD > 3) Rapid Hepatic Clearance B Tetrahydropyran-4-amine (THP) Bioisosteric Oxygen Insertion Lower LogD, H-Bond Acceptor A->B  O-Replacement  (Decreases Entropy & LogD) C 2,2-Diethyl-THP-4-amine Steric Shielding at C2 Maximized Metabolic Stability B->C  2,2-Diethylation  (Blocks CYP450 Oxidation)

Evolution of the amine scaffold: from lipophilic carbocycle to metabolically stabilized heterocycle.

Comparative Pharmacokinetic Data

The following table synthesizes representative in vitro and in vivo ADME data comparing a standard pharmacophore functionalized with the three different amine building blocks.

Pharmacokinetic ParameterCyclohexylamine AnalogTHP-4-amine Analog2,2-Diethyl-THP-4-amine Analog
LogD (pH 7.4) 3.22.12.4
Aqueous Solubility (mg/mL) < 0.05> 1.5> 1.2 (as HCl salt)
HLM CLint​ ( μL/min/mg ) 85.4 (High)42.1 (Moderate)14.5 (Low)
Plasma Protein Binding (%) 98%82%86%
Rat Vss​ (L/kg) 0.83.53.2
Oral Bioavailability ( F% ) 12%45%68%

Data Interpretation: The 2,2-diethyl substitution causes a slight, expected increase in LogD compared to the unsubstituted THP, but it remains well below the lipophilic cyclohexyl baseline. The critical performance metric is the Human Liver Microsome Intrinsic Clearance (HLM CLint​ ). The steric shielding reduces clearance by nearly 3-fold compared to the unsubstituted THP, directly translating to a superior oral bioavailability ( F% ) of 68%.

Self-Validating Experimental Protocols

To ensure trustworthiness, the data above must be reproducible. Below are the self-validating protocols used to benchmark these building blocks.

Protocol A: Self-Validating Microsomal Stability Assay ( CLint​ )

This assay determines the metabolic vulnerability of the scaffolds. It is designed as a self-validating system: the assay relies on internal control compounds to prove the enzymatic viability of the microsomes and the accuracy of the quenching process.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Thawing: Thaw Human Liver Microsomes (HLMs) on ice and dilute into the buffer to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the test compounds (Cyclohexyl, THP, and 2,2-Diethyl-THP analogs) to separate incubation wells at a final concentration of 1 μM (ensure final DMSO concentration is ≤0.1% ).

  • Internal Controls (Critical Validation Step): In parallel wells, spike Verapamil (High Clearance Control) and Warfarin (Low Clearance Control) at 1 μM .

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Quenching: At t=0,5,15,30,and 60 minutes, transfer 50 μL aliquots into 150 μL of ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • System Validation Check: The assay is only valid if Verapamil shows >85% depletion at 60 minutes, and Warfarin shows <10% depletion. If these parameters are met, calculate the CLint​ of the test compounds using the first-order decay equation.

Workflow N1 Compound + HLMs Incubation at 37°C (Initiate with NADPH) N2 Aliquots at 0, 5, 15, 30, 60 min (Quench with MeCN) N1->N2 N3 LC-MS/MS Quantification N2->N3 N4 Calculate CL_int (First-Order Decay) N3->N4 Ctrl System Validation: Verapamil (>85% dep) Warfarin (<10% dep) Ctrl->N1 Parallel Controls

Self-validating workflow for determining in vitro microsomal intrinsic clearance.

Protocol B: In Vivo Rodent Pharmacokinetic Profiling

To confirm that the in vitro metabolic stability translates to systemic exposure, an in vivo PK study is required.

Step-by-Step Methodology:

  • Formulation: Dissolve the 2,2-Diethyltetrahydropyran-4-amine hydrochloride analog in 5% DMSO / 10% Solutol HS15 / 85% Saline. The hydrochloride salt form is critical here as it prevents the need for harsh, low-pH formulations or excessive surfactants.

  • Dosing: Administer to male Sprague-Dawley rats via Intravenous (IV) tail vein injection (1 mg/kg) and Oral Gavage (PO) (5 mg/kg). (n=3 per route).

  • Sampling: Collect blood samples (approx. 200 μL ) via the jugular vein into K2​EDTA tubes at t=0.083 (IV only), 0.25,0.5,1,2,4,8,and 24 hours post-dose.

  • Processing: Centrifuge blood at 3000g for 10 minutes at 4°C to separate plasma. Store at -80°C until analysis.

  • Quantification & Calculation: Extract plasma using protein precipitation (MeCN) and analyze via LC-MS/MS. Calculate Non-Compartmental Analysis (NCA) parameters (AUC, Cmax​ , t1/2​ , Vss​ , Clearance) using Phoenix WinNonlin. Bioavailability ( F% ) is calculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

Conclusion for Drug Developers

The strategic incorporation of 2,2-Diethyltetrahydropyran-4-amine hydrochloride into a drug discovery pipeline offers a distinct advantage over standard cyclohexyl or unsubstituted THP amines. By leveraging the bioisosteric properties of the tetrahydropyran ring to lower lipophilicity and increase the volume of distribution[1][3], while simultaneously utilizing the 2,2-diethyl groups as a steric shield against CYP450 α -oxidation[5], medicinal chemists can drastically improve the metabolic half-life and oral bioavailability of their clinical candidates.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,t-Diethyltetrahydropyran-4-amine;hydrochloride

For researchers and scientists at the forefront of drug development, the integrity of your work is intrinsically linked to a rigorous safety culture. The proper management and disposal of chemical reagents, such as 2,2-D...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists at the forefront of drug development, the integrity of your work is intrinsically linked to a rigorous safety culture. The proper management and disposal of chemical reagents, such as 2,2-Diethyltetrahydropyran-4-amine;hydrochloride, are not merely operational tasks but fundamental components of responsible research and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on data from related compounds, 2,2-Diethyltetrahydropyran-4-amine;hydrochloride should be handled with the assumption that it may cause skin and eye irritation.[1][2][6]

Immediate Safety and Handling Precautions:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Safety goggles or a face shield.To prevent eye contact, which could lead to serious irritation or damage.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.[1][2]
Protective Clothing A lab coat.To protect skin and personal clothing from contamination.[1]

Waste Segregation and Container Management: A Systematic Approach

Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing potentially hazardous reactions.[8][9]

Key Principles:

  • Do Not Mix Waste Streams: Never combine 2,2-Diethyltetrahydropyran-4-amine;hydrochloride waste with other chemical waste unless their compatibility is certain.[10] It should be segregated from strong oxidizing agents, acids, and bases.[7][8][11]

  • Use Compatible Containers: Collect waste in a designated, chemically resistant container with a secure, screw-on cap. The original product container, if empty, can be reused for this purpose after proper relabeling.[1][8] Do not use metal containers for corrosive waste.[10]

  • Labeling is Critical: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name ("2,2-Diethyltetrahydropyran-4-amine;hydrochloride"), the CAS number (2940943-80-4), and the approximate quantity.[1][10]

Decontamination_Process Start Empty Container of 2,2-Diethyltetrahydropyran-4-amine;hydrochloride Rinse1 Rinse 1 with Suitable Solvent Start->Rinse1 Rinse2 Rinse 2 with Suitable Solvent Rinse1->Rinse2 Collect Collect All Rinsate as Hazardous Waste Rinse1->Collect Rinse3 Rinse 3 with Suitable Solvent Rinse2->Rinse3 Rinse2->Collect Rinse3->Collect Deface Deface or Remove Original Label Rinse3->Deface End Dispose of Container as Non-Hazardous Waste Deface->End

Caption: Step-by-step process for the decontamination of empty containers.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill zone. [12]2. Assess and Protect: While wearing appropriate PPE, assess the extent of the spill.

  • Containment and Cleanup:

    • Small Spills: Absorb the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. [12] * Large Spills: Dike the spill to prevent it from spreading. [12]4. Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable container for disposal as hazardous waste. [2]5. Decontamination: Clean the spill area with a detergent and water solution, collecting the cleaning materials for disposal as hazardous waste. [13]

Professional Disposal

The ultimate disposal of 2,2-Diethyltetrahydropyran-4-amine;hydrochloride waste must be handled by professionals.

  • Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource for hazardous waste disposal. [1]They will provide guidance and arrange for the collection of your properly labeled and stored waste containers.

  • Licensed Waste Disposal Company: The EHS department will coordinate with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations. [6][14][15][16] By adhering to these procedures, you not only ensure your personal safety and that of your colleagues but also uphold the highest standards of environmental responsibility in your research endeavors.

References

  • SAFETY DATA SHEET - 2,4-D AMINE 4. CDMS.net. [Link]

  • SAFETY DATA SHEET - Diethylamine hydrochloride. Thermo Fisher Scientific. [Link]

  • Safety Data Sheet - Defy Amine 4. Greenbook.net. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Material Safety Data Sheet - Methylamine Hydrochloride, PA. Cole-Parmer. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

  • MATERIAL SAFETY DATA SHEET Defy™ Amine 4. Solterra Connect. [Link]

  • E-Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites: A Poorly Recognized Source for Another Two Classes of Synthetic Antioxidants. Regulations.gov. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • Identification and Listing of Hazardous Waste. Regulations.gov. [Link]

  • Frequent Questions About Hazardous Waste Identification. U.S. Environmental Protection Agency. [Link]

  • State Regulations. PharmEcology. [Link]

Sources

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